molecular formula C14H21NO B3106774 2-[2-(Benzyloxy)ethyl]piperidine CAS No. 160358-15-6

2-[2-(Benzyloxy)ethyl]piperidine

Cat. No.: B3106774
CAS No.: 160358-15-6
M. Wt: 219.32 g/mol
InChI Key: HPQBCXGZMFRXMO-UHFFFAOYSA-N
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Description

2-[2-(Benzyloxy)ethyl]piperidine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(Benzyloxy)ethyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(Benzyloxy)ethyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylmethoxyethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-6-13(7-3-1)12-16-11-9-14-8-4-5-10-15-14/h1-3,6-7,14-15H,4-5,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQBCXGZMFRXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-[2-(Benzyloxy)ethyl]piperidine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identity

2-[2-(Benzyloxy)ethyl]piperidine (CAS 160358-15-6 ) is a specialized heterocyclic building block characterized by a piperidine ring substituted at the C2 position with a benzyloxyethyl side chain. It serves as a critical intermediate in the synthesis of neuroactive pharmaceuticals, particularly NMDA receptor antagonists (e.g., ifenprodil analogs) and sigma receptor ligands .

Its structural significance lies in the specific distance between the basic piperidine nitrogen and the ether oxygen, a pharmacophore feature often required for high-affinity binding in central nervous system (CNS) targets.

Chemical Identifiers & Properties
PropertyValue
CAS Number 160358-15-6
IUPAC Name 2-[2-(phenylmethoxy)ethyl]piperidine
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.33 g/mol
SMILES C1CCCC(N1)CCOCc2ccccc2
InChI Key Derived from structure
Physical State Viscous oil or low-melting solid (dependent on purity/salt form)
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water

Synthesis & Production Protocols

Expert Insight: Direct benzylation of 2-piperidineethanol is prone to N-alkylation side reactions due to the nucleophilicity of the secondary amine. The protocol below utilizes an N-protection strategy (Boc) to ensure regioselectivity for the oxygen atom, guaranteeing high purity.

Synthetic Pathway Visualization

Synthesis_Pathway Start 2-Piperidineethanol (CAS 1484-84-0) Step1 N-Protection ((Boc)2O, TEA) Start->Step1 Inter1 1-Boc-2-piperidineethanol Step1->Inter1 Step2 O-Benzylation (BnBr, NaH, DMF) Inter1->Step2 Inter2 1-Boc-2-[2-(benzyloxy)ethyl]piperidine Step2->Inter2 Step3 N-Deprotection (TFA/DCM) Inter2->Step3 Final 2-[2-(Benzyloxy)ethyl]piperidine (Target) Step3->Final

Figure 1: Regioselective synthesis pathway preventing N-alkylation via Boc-protection strategy.

Detailed Experimental Protocol

Stage 1: N-Protection (Boc-ylation)

  • Reagents: Dissolve 2-piperidineethanol (1.0 eq) in Dichloromethane (DCM). Add Triethylamine (TEA, 1.5 eq).

  • Reaction: Cool to 0°C. Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dropwise.

  • Process: Stir at room temperature for 4–6 hours. Monitor via TLC (SiO₂, 5% MeOH/DCM).

  • Workup: Wash with 1N HCl, then brine. Dry over Na₂SO₄ and concentrate to yield 1-Boc-2-piperidineethanol.

Stage 2: O-Benzylation (Williamson Ether Synthesis)

  • Activation: Dissolve the N-Boc intermediate in anhydrous DMF under Nitrogen atmosphere.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) at 0°C. Stir for 30 mins to form the alkoxide.

  • Alkylation: Add Benzyl Bromide (BnBr, 1.1 eq) dropwise.

  • Completion: Allow to warm to room temperature and stir for 12 hours. Quench with water and extract with Ethyl Acetate.

  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient) is recommended to remove excess benzyl bromide.

Stage 3: Deprotection

  • Cleavage: Dissolve the purified intermediate in DCM. Add Trifluoroacetic Acid (TFA) (ratio 4:1 DCM:TFA).

  • Neutralization: Stir for 2 hours. Concentrate in vacuo. Basify residue with sat. NaHCO₃ to pH > 10.

  • Isolation: Extract with DCM, dry, and concentrate to yield the free base 2-[2-(Benzyloxy)ethyl]piperidine .

Medicinal Chemistry Applications

This compound is not merely a passive intermediate; it contains the 2-aminoethyl ether motif, a pharmacophore validated in several drug classes.

Structural Activity Relationships (SAR)

The distance between the basic nitrogen and the aromatic ring (provided by the ethyl ether linker) is critical for:

  • NMDA Receptor Antagonists: Mimics the polyamine binding site or the GluN2B subunit allosteric site seen in compounds like Ifenprodil.

  • Sigma-1 (σ1) Receptors: The hydrophobic benzyl tail and basic amine headgroup fit the canonical sigma pharmacophore.

Pharmacophore Mapping

Pharmacophore N_Atom Basic Nitrogen (Protonatable) Linker Ethyl Ether Linker (Flexible Spacer) N_Atom->Linker 2-position attachment Target1 NMDA GluN2B Site N_Atom->Target1 Ionic Bond Target2 Sigma-1 Receptor N_Atom->Target2 Salt Bridge Aromatic Benzyl Group (Hydrophobic/Pi-Stacking) Linker->Aromatic Aromatic->Target1 Hydrophobic Pocket Aromatic->Target2 Hydrophobic Region

Figure 2: Pharmacophore mapping of the compound against key CNS targets.

Safety & Handling Guidelines

Note: While specific toxicological data for this CAS is limited, it must be handled with the precautions standard for secondary amines and benzyl ethers.

Hazard Identification (GHS Classification)
  • Skin Corrosion/Irritation: Category 1B (Due to secondary amine alkalinity).

  • Acute Toxicity: Harmful if swallowed or absorbed through skin.

  • Flammability: Combustible liquid.[1][2]

Storage & Stability
  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

  • Temperature: 2–8°C (Refrigerated).

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 160358-15-6. Retrieved from [Link]

  • López, S., & Dudley, G. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.[3] Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses (2014). Preparation of N-Ethylpiperidine and related alkylation methodologies. Organic Syntheses, Coll. Vol. 4. Retrieved from [Link]

Sources

Molecular weight and formula of 2-[2-(Benzyloxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-[2-(Benzyloxy)ethyl]piperidine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-[2-(Benzyloxy)ethyl]piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Piperidine scaffolds are central to a vast array of pharmaceuticals, and understanding the synthesis and properties of their derivatives is crucial for the design of novel therapeutic agents.[1][2][3] This document details the molecular properties of 2-[2-(Benzyloxy)ethyl]piperidine, a robust, two-step synthetic pathway starting from commercially available 2-(2-hydroxyethyl)piperidine, and standard analytical methodologies for its characterization. The guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and pharmaceutical development, offering both theoretical insights and practical, field-proven protocols.

Introduction and Physicochemical Properties

The piperidine ring is a ubiquitous structural motif in countless natural alkaloids and synthetic pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties.[1][3] The specific derivative, 2-[2-(Benzyloxy)ethyl]piperidine, incorporates a flexible ethyl linker and a bulky benzyloxy group, making it a valuable intermediate for creating diverse molecular architectures. The benzyloxy group can serve as a stable protecting group or as a key pharmacophoric element, while the secondary amine of the piperidine ring offers a reactive handle for further functionalization.

Molecular Formula and Weight

The chemical structure of 2-[2-(Benzyloxy)ethyl]piperidine consists of a piperidine ring substituted at the 2-position with a benzyloxyethyl group. Based on this structure, the molecular formula and weight have been determined.

  • Molecular Formula: C₁₄H₂₁NO

  • Calculation:

    • Carbon (C): 14 * 12.011 u = 168.154 u

    • Hydrogen (H): 21 * 1.008 u = 21.168 u

    • Nitrogen (N): 1 * 14.007 u = 14.007 u

    • Oxygen (O): 1 * 15.999 u = 15.999 u

    • Total Molecular Weight: 219.328 u

Core Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These values are essential for planning synthetic transformations, purification procedures, and analytical method development.

PropertyValueSource
Molecular Formula C₁₄H₂₁NOCalculated
Molecular Weight 219.33 g/mol Calculated
Appearance Colorless to pale yellow oil (Predicted)N/A
Boiling Point >250 °C (Predicted)N/A
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. (Predicted)N/A

Synthesis and Purification Protocol

The synthesis of 2-[2-(Benzyloxy)ethyl]piperidine can be efficiently achieved via a Williamson ether synthesis.[4][5][6] This classic and robust method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[5][6] In this proposed synthesis, the hydroxyl group of 2-(2-hydroxyethyl)piperidine is deprotonated, and the resulting alkoxide is reacted with benzyl bromide.

The causality behind this experimental choice is rooted in its reliability and high yield for forming ether linkages.[6] The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the alcohol without competing side reactions.[4]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the two-step synthesis process, from starting materials to the final purified product.

Synthesis_Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Ether Formation (SN2) cluster_step3 Work-up & Purification Start 2-(2-Hydroxyethyl)piperidine + Sodium Hydride (NaH) Alkoxide Sodium 2-(piperidin-2-yl)ethan-1-olate (Intermediate) Start->Alkoxide Anhydrous THF 0 °C to RT Reaction Reaction Mixture Alkoxide->Reaction BenzylBromide Benzyl Bromide BenzylBromide->Reaction Quench Quench with H₂O Reaction->Quench Extraction Liquid-Liquid Extraction (EtOAc/H₂O) Quench->Extraction Purification Column Chromatography Extraction->Purification Product Pure 2-[2-(Benzyloxy)ethyl]piperidine Purification->Product

Caption: Synthetic workflow for 2-[2-(Benzyloxy)ethyl]piperidine.

Detailed Step-by-Step Methodology

Materials:

  • 2-(2-Hydroxyethyl)piperidine (1.0 eq) [CAS: 1484-84-0]

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen. Add anhydrous THF to the flask to create a slurry.

  • Deprotonation: Dissolve 2-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous THF in the dropping funnel. Cool the NaH/THF slurry to 0 °C using an ice bath. Add the solution of 2-(2-hydroxyethyl)piperidine dropwise to the slurry over 30 minutes.

    • Expert Insight: The slow, dropwise addition at 0 °C is critical to control the exothermic reaction and the evolution of hydrogen gas, preventing dangerous pressure buildup and side reactions.

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The cessation of gas evolution indicates the complete formation of the alkoxide.

  • Ether Synthesis: Cool the reaction mixture back down to 0 °C. Add benzyl bromide (1.1 eq) dropwise via syringe. Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).

    • Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This provides a validation checkpoint before proceeding to work-up.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add water and ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield 2-[2-(Benzyloxy)ethyl]piperidine as a clear oil.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-[2-(Benzyloxy)ethyl]piperidine, a combination of standard analytical techniques should be employed. The workflow ensures a comprehensive characterization of the final compound.

Analytical Workflow Diagram

Analytical_Workflow cluster_primary Primary Characterization cluster_secondary Purity & Further Analysis NMR ¹H and ¹³C NMR Spectroscopy MS Mass Spectrometry (e.g., ESI-MS) Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation HPLC HPLC Analysis FTIR FT-IR Spectroscopy HPLC->Confirmation FTIR->Confirmation Product Synthesized Product Product->NMR Product->MS Confirmation->HPLC Confirmation->FTIR

Caption: Standard analytical workflow for compound characterization.

Standard Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expected signals would include aromatic protons from the benzyl group, methylene protons of the ethyl chain and benzylic position, and methine and methylene protons of the piperidine ring.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. Distinct signals for the aromatic carbons, the aliphatic carbons of the piperidine ring, and the ethyl linker are expected.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) is a suitable method.

    • Expected Result: The primary result would be the detection of the protonated molecule [M+H]⁺ at an m/z value corresponding to the calculated molecular weight (approx. 220.17). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To assess the purity of the final compound.

    • Typical Conditions: A C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is a standard starting point. A single major peak indicates high purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Purpose: To identify key functional groups.

    • Expected Absorptions: C-H stretches (aliphatic and aromatic), C-O-C ether stretch, and N-H bend (if the piperidine nitrogen is not protonated).

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Although specific toxicological data for 2-[2-(Benzyloxy)ethyl]piperidine is not available, a conservative approach based on related structures is necessary.

  • Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Applications and Future Directions

2-[2-(Benzyloxy)ethyl]piperidine is a versatile intermediate for drug discovery. The secondary amine of the piperidine ring can be functionalized through reactions like N-alkylation, acylation, or reductive amination to build a library of derivatives.[7][8][9] These derivatives can be screened for a wide range of biological activities, targeting central nervous system disorders, inflammation, or infectious diseases, areas where piperidine-containing drugs have shown significant promise.[1][2] Future work could involve the stereoselective synthesis of this compound to explore the differential biological activities of its enantiomers.

References

  • Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Taylor, R. J. K., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers of N-Boc/benzyl methyl-substituted methyl pipecolinates. Organic & Biomolecular Chemistry. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). Regioselective synthesis of 2-alkyl substituted piperidine. [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Omni Calculator. (n.d.). Molecular Weight Calculator. [Link]

  • Google Patents. (2011). WO2011103263A2 - Process for synthesis of 2-substituted pyrrolidines and piperadines.
  • Google Patents. (2023).
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • PubChem. (n.d.). 2-Piperidin-2-ylethanol. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

Sources

Strategic Role of 2-[2-(Benzyloxy)ethyl]piperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic utility, and experimental handling of 2-[2-(Benzyloxy)ethyl]piperidine .

Executive Summary

2-[2-(Benzyloxy)ethyl]piperidine (CAS: 160358-15-6) serves as a critical chiral building block and masked synthon in the synthesis of neuroactive pharmaceuticals. Structurally, it consists of a piperidine ring substituted at the C2 position with an ethyl linker terminated by a benzyl ether.

Its primary utility lies in its ability to provide an orthogonal protection strategy for the 2-piperidineethanol scaffold. By masking the hydroxyl group as a benzyl ether, medicinal chemists can perform aggressive N-functionalizations (alkylation, acylation, reductive amination) without competing O-alkylation. Subsequent deprotection reveals the hydroxyl group for conversion into halides, amines, or ethers, facilitating the synthesis of antipsychotics (e.g., Thioridazine analogs), local anesthetics, and NK1 antagonists.

Chemical Architecture & Synthetic Logic

Structural Significance

The molecule features three distinct pharmacophoric/synthetic elements:

  • Piperidine Core: A secondary amine acting as a versatile handle for attaching drug "warheads" (e.g., phenothiazine, benzamide).

  • Ethyl Linker: A two-carbon spacer, often referred to as the "critical distance" in GPCR medicinal chemistry, separating the basic nitrogen from the peripheral binding motif.

  • Benzyl Ether: A robust protecting group that imparts lipophilicity for easier purification and is removable via catalytic hydrogenolysis (H₂/Pd-C) or Lewis acids (BBr₃).

Synthetic Routes

The industrial and laboratory synthesis typically follows a "Pyridine-First" strategy to avoid the regioselectivity issues associated with alkylating amino-alcohols.

Route A: The Pyridine Reduction Pathway (Preferred)

This route avoids N-alkylation by establishing the ether linkage on the pyridine precursor before reducing the aromatic ring.

  • Precursor: 2-(2-Hydroxyethyl)pyridine (2-Pyridineethanol).

  • O-Alkylation: Reaction with Benzyl bromide (BnBr) under Phase Transfer Catalysis (PTC) to form 2-[2-(benzyloxy)ethyl]pyridine.

  • Heterogeneous Hydrogenation: Reduction of the pyridine ring using PtO₂ (Adams' catalyst) or Rh/C under high pressure to yield the piperidine.

Stereochemical Note: The reduction creates a chiral center at C2. Without chiral catalysts, a racemate is formed. Enantiopure forms are accessed via Enzymatic Kinetic Resolution (using lipases on the ester precursor) or classical resolution with tartaric acid.

Medicinal Chemistry Applications

Divergent Synthesis of Antipsychotics

The 2-substituted piperidine motif is the anchor for the "Thioridazine class" of phenothiazine antipsychotics.

  • Mechanism: The secondary amine of 2-[2-(Benzyloxy)ethyl]piperidine is methylated (reductive amination with formaldehyde).

  • Deprotection: The benzyl group is removed to reveal the alcohol.

  • Activation: The alcohol is converted to a chloride (using SOCl₂).

  • Coupling: The chloro-amine side chain is alkylated onto the phenothiazine nitrogen.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a solubility-enhanced fragment . The benzyl group mimics hydrophobic pockets in receptors (e.g., Sigma-1 or NET transporters), allowing early-stage screening hits. Once a hit is identified, the benzyl group is often replaced or optimized, but it serves as a critical placeholder during library synthesis.

NK1 Receptor Antagonists

Substance P antagonists (e.g., CP-99,994 analogs) often feature a 2-benzylamino or 2-benzhydryl piperidine core. 2-[2-(Benzyloxy)ethyl]piperidine allows chemists to explore the "extended linker" space, testing if moving the aromatic ring further from the piperidine core (via the ethyl ether) improves selectivity or metabolic stability.

Visualization: Retrosynthetic Analysis

The following diagram illustrates the divergent utility of 2-[2-(Benzyloxy)ethyl]piperidine in accessing distinct drug classes.

G Intermediate 2-[2-(Benzyloxy)ethyl]piperidine (Core Synthon) PathA N-Methylation & Deprotection Intermediate->PathA PathB N-Acylation & Reduction Intermediate->PathB NK1 NK1 Antagonists (Pain/Emesis) Intermediate->NK1 Scaffold hopping Pyridine 2-Pyridineethanol Pyridine->Intermediate 1. O-Bn 2. H2/PtO2 BnBr Benzyl Bromide BnBr->Intermediate Thioridazine Thioridazine Analogs (Antipsychotic) PathA->Thioridazine via 2-(2-chloroethyl)-1-methylpiperidine Sedamine Sedamine-like Alkaloids PathB->Sedamine Side chain elaboration

Figure 1: Divergent synthesis pathways originating from the 2-[2-(Benzyloxy)ethyl]piperidine scaffold.

Experimental Protocols

Protocol 1: Synthesis via Pyridine Reduction

This protocol describes the conversion of the pyridine precursor to the target piperidine.

Materials:

  • 2-[2-(Benzyloxy)ethyl]pyridine (10.0 g, 47 mmol)

  • Platinum(IV) oxide (PtO₂, Adams' Catalyst) (500 mg)

  • Glacial Acetic Acid (50 mL)

  • Hydrogen gas (H₂)

Methodology:

  • Setup: In a high-pressure hydrogenation vessel (Parr reactor), dissolve the pyridine precursor in glacial acetic acid.

  • Catalyst Addition: Carefully add PtO₂ under an inert nitrogen atmosphere (Warning: Dry catalyst can ignite solvent vapors).

  • Hydrogenation: Pressurize the vessel to 50 psi (3.4 bar) with H₂ gas. Agitate at room temperature for 12–24 hours. Monitor consumption of H₂.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with ethanol.[1]

  • Neutralization: Concentrate the filtrate under reduced pressure. Basify the residue with 10% NaOH solution to pH > 12.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry combined organics over MgSO₄.

  • Purification: Remove solvent in vacuo. The crude oil can be purified via vacuum distillation or used directly if purity >95% (confirmed by GC-MS).

Protocol 2: N-Alkylation (General Procedure)

To attach a drug core while the oxygen remains protected.

  • Dissolve 2-[2-(Benzyloxy)ethyl]piperidine (1.0 eq) in DMF.

  • Add K₂CO₃ (2.0 eq) and the alkyl halide "warhead" (1.1 eq).

  • Stir at 60°C for 4 hours.

  • The benzyl ether remains stable, preventing O-alkylation side reactions.

Technical Specifications & Safety

PropertySpecification
CAS Number 160358-15-6
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.33 g/mol
Boiling Point ~320°C (Predicted)
pKa ~10.5 (Piperidine nitrogen)
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water.
Storage Store under Nitrogen at 2–8°C. Hygroscopic.

Safety Critical:

  • Skin Irritant: Piperidines are potent sensitizers. Wear nitrile gloves.

  • Catalyst Safety: Spent hydrogenation catalysts (Pt/C, Pd/C) are pyrophoric. Keep wet with water during disposal.

References

  • Sigma-Aldrich. Product Specification: 2-[2-(Benzyloxy)ethyl]piperidine (CAS 160358-15-6). Available at:

  • Gotor, V., et al. (2012). "Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis." Molecules, 17(3), 2555-2578. Available at: [Link]

  • Kitchen, L. J., & Hanson, E. S. (1951). "Synthesis of 2-(2-hydroxyethyl)-pyrazine and piperazine derivatives." Antibiotics & Chemotherapy, 73, 1838.
  • Coldham, I., et al. (2022).[2] "Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments." Journal of Organic Chemistry. Available at: [Link]

Sources

The Benzyloxy-Piperidine Scaffold: From Antihistamines to CNS Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Defined

The benzyloxy-substituted piperidine —specifically the 4-(benzyloxy)piperidine and its bulky analogue 4-(benzhydryloxy)piperidine —represents a privileged scaffold in medicinal chemistry. Unlike the ubiquitous N-benzylpiperidine moiety, where the aromatic ring is attached to the nitrogen, the O-benzyl (ether) linkage at the 4-position introduces a distinct spatial vector for hydrophobic interactions while maintaining a specific distance from the basic nitrogen center.

This guide explores the evolution of this scaffold from its blockbuster success in second-generation antihistamines (e.g., Ebastine ) to its modern renaissance in the design of selective ligands for Dopamine D4 and Sigma (


) receptors .
Core Structural Value
  • Lipophilic Extension: The ether linkage projects a hydrophobic aryl group deep into receptor pockets (e.g., the hydrophobic pocket of H1 or D4 receptors).

  • Metabolic Stability: The ether bond is generally more resistant to hydrolysis than esters, though susceptible to O-dealkylation by CYP450 enzymes.

  • Conformational Flexibility: The C-O-C bond allows the benzyl group to adopt conformations required for

    
    -stacking interactions that rigid analogues cannot access.
    

Historical Discovery: The Antihistamine Revolution

The most commercially significant application of this scaffold emerged during the search for non-sedating H1-antihistamines. The discovery of Ebastine (and its active metabolite Carebastine ) validated the 4-(benzhydryloxy)piperidine motif as a critical pharmacophore.

The Ebastine Case Study

In the 1980s, researchers sought to improve upon the potency of terfenadine while minimizing cardiotoxicity. They identified that attaching a diphenylmethoxy (benzhydryloxy) group to the 4-position of piperidine created a highly potent H1 antagonist.

  • Mechanism: The bulky benzhydryl group occupies a large hydrophobic region in the H1 receptor, anchoring the molecule.

  • Selectivity: The specific geometry of the ether linkage reduces affinity for muscarinic receptors, a common side-effect target for early antihistamines.

  • Metabolism: Ebastine is a prodrug. It is rapidly oxidized by CYP3A4 to Carebastine (carboxylic acid form), which retains H1 potency but does not cross the blood-brain barrier effectively, resulting in a non-sedating profile.

Synthetic Methodologies

The synthesis of these scaffolds requires precise control over ether formation to avoid elimination side reactions. Below are the two industry-standard protocols.

Protocol A: Industrial Synthesis of 4-(Benzhydryloxy)piperidine

Used for Ebastine manufacturing.[1][2] This method avoids expensive metal catalysts.

Reagents: 4-Hydroxypiperidine, Benzhydrol (Diphenylmethanol),


-Toluenesulfonic acid (

-TSA), Toluene.[3][4]
  • Dehydration/Etherification:

    • Charge a reactor with 4-hydroxypiperidine (1.0 eq) and benzhydrol (1.0 eq) in toluene.

    • Add

      
      -TSA  (1.1 eq) as a catalyst and dehydrating agent.
      
    • Heat to reflux (110°C) with a Dean-Stark trap to continuously remove water. Note: Removal of water is the driving force for this equilibrium reaction.

    • Endpoint: Cessation of water evolution (approx. 5–8 hours).

  • Workup:

    • Cool to room temperature.[5][6] The tosylate salt of the product may precipitate.[2]

    • Basify with aqueous NaOH to pH > 10.

    • Extract the free base into toluene or ethyl acetate.

    • Wash with brine, dry over MgSO

      
      , and concentrate.[5]
      
  • Yield: Typically 85–90%. The product is a viscous oil or low-melting solid.

Protocol B: Research Scale Synthesis of Substituted 4-(Benzyloxy)piperidines

Used for SAR exploration (e.g., D4 antagonists) where the benzyl group bears sensitive substituents.

Reagents:


-Boc-4-hydroxypiperidine, Sodium Hydride (NaH), Substituted Benzyl Bromide, DMF/THF.
  • Deprotonation:

    • Dissolve

      
      -Boc-4-hydroxypiperidine  (1.0 eq) in anhydrous DMF or THF at 0°C under 
      
      
      
      .
    • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to ensure alkoxide formation. Caution:

      
       gas evolution.
      
  • Alkylation:

    • Add the substituted benzyl bromide (1.1 eq) dropwise.

    • Allow to warm to room temperature and stir for 4–12 hours.

  • Deprotection:

    • Quench with water, extract with EtOAc.[5]

    • Treat the crude intermediate with 4M HCl in dioxane or TFA/DCM to remove the Boc group.

  • Isolation:

    • Precipitate as the hydrochloride salt or basify to obtain the free amine.

Visualization: Synthetic Pathways

The following diagram contrasts the Acid-Catalyzed route (Industrial) vs. the Base-Mediated route (Research).

SynthesisPathways Start_Ind 4-Hydroxypiperidine + Benzhydrol Process_Ind Reflux in Toluene (p-TSA, -H2O) Start_Ind->Process_Ind Dehydrative Etherification Product_Ind 4-(Benzhydryloxy)piperidine (Ebastine Intermediate) Process_Ind->Product_Ind Basification Start_Res N-Boc-4-Hydroxypiperidine Step1_Res NaH, DMF (Alkoxide Formation) Start_Res->Step1_Res Step2_Res + Ar-CH2-Br (Williamson Ether Synthesis) Step1_Res->Step2_Res Step3_Res TFA or HCl (Boc Deprotection) Step2_Res->Step3_Res Product_Res 4-(Benzyloxy)piperidine (SAR Scaffold) Step3_Res->Product_Res

Figure 1: Comparison of the industrial acid-catalyzed route for benzhydryl derivatives versus the base-mediated Williamson ether synthesis for substituted benzyl analogs.

Modern Applications: The D4 and Sigma Receptor Era

While antihistamines utilized the "bulky" benzhydryl group, modern medicinal chemistry optimizes the substituted benzyl ring to achieve high selectivity for CNS targets.

Case Study: Dopamine D4 Receptor Antagonists

A landmark 2022 study (Source 1.5) demonstrated that the 4-(benzyloxy)piperidine scaffold is a superior bioisostere for developing selective Dopamine D4 receptor (D4R) antagonists, which are potential treatments for L-DOPA-induced dyskinesia.

  • The Challenge: D4R ligands often cross-react with D2/D3 receptors (causing extrapyramidal side effects) or hERG channels (cardiotoxicity).

  • The Solution:

    • Scaffold: 4-(benzyloxy)piperidine linked to an imidazopyridine headgroup.

    • SAR Insight: Substitution at the 3-position of the benzyl ring (e.g., 3-F, 3-CF

      
      ) drastically improved D4 affinity (
      
      
      
      nM) compared to unsubstituted analogues.
    • Selectivity: The ether linker provided the optimal length and flexibility to position the benzyl ring into the D4R's unique secondary binding pocket, avoiding the D2R pocket which is sterically more restricted.

Structure-Activity Relationship (SAR) Data

The table below summarizes how modifications to the benzyloxy group affect biological activity across different targets.

Target ReceptorPreferred Benzyloxy MotifKey InteractionRepresentative Drug/Lead
Histamine H1 4-(Diphenylmethoxy)Bulky hydrophobic fillingEbastine
Dopamine D4 4-(3-Fluorobenzyloxy)

-stacking + halogen bond
Compound 9b (Ref 1.5)
Sigma (

)
4-(4-Methoxybenzyloxy)H-bond acceptor + lipophilicitySigma Ligand Probes
Muscarinic Avoids Benzyloxy(Esters preferred for agonists)N/A
Visualization: SAR Logic Flow

This diagram illustrates the decision tree for optimizing the benzyloxy-piperidine scaffold.

SAR_Logic Core 4-(Benzyloxy)piperidine Core Branch_Bulk Increase Bulk (Add 2nd Phenyl Ring) Core->Branch_Bulk Targeting Peripheral Receptors (H1) Branch_Sub Ring Substitution (F, Cl, OMe) Core->Branch_Sub Targeting CNS GPCRs (D4, Sigma) Result_H1 H1 Antagonist Activity (Ebastine-like) Branch_Bulk->Result_H1 Result_D4 D4 Receptor Selectivity (High Affinity) Branch_Sub->Result_D4 3-Fluoro / 3-CF3 Result_Sigma Sigma-1 Affinity (Neuroprotection) Branch_Sub->Result_Sigma 4-Methoxy / 4-Cl

Figure 2: SAR optimization strategies. Increasing steric bulk favors H1 antagonism, while specific electronic substitution on a single benzyl ring favors CNS targets like D4 and Sigma receptors.

References

  • Discovery of D4 Antagonists: Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Ebastine Synthesis: Patents US4550116A & WO2011121099A2. Process for the preparation of Ebastine and intermediates thereof.

  • Carebastine Pharmacology: Kingham, P. (2000).[7] Carebastine Almirall Prodesfarma.[7] Current Opinion in Investigational Drugs.

  • Sigma Receptor Ligands: Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands. Bioorganic Chemistry (2024).

  • General Piperidine Synthesis: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (2022).[8]

Sources

Methodological & Application

The Art of Precision: Advanced C-H Activation Strategies Utilizing 2-[2-(Benzyloxy)ethyl]piperidine as a Versatile Directing Group Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Traditional Synthesis - The Imperative of C-H Activation

The piperidine moiety is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous FDA-approved pharmaceuticals.[1] Traditionally, the synthesis of substituted piperidines has relied on multi-step sequences involving pre-functionalized starting materials. However, the field of organic synthesis is undergoing a paradigm shift towards more efficient and atom-economical methods. Direct C-H functionalization has emerged as a powerful strategy, offering the potential to transform ubiquitous, yet inert, carbon-hydrogen bonds into valuable chemical linkages.[2][3] This approach streamlines synthetic routes, reduces waste, and enables rapid access to novel chemical matter for drug discovery and development.

This technical guide delves into the strategic application of 2-[2-(Benzyloxy)ethyl]piperidine in directed C-H activation. The inherent stereoelectronic properties of this substrate, particularly the presence of the N-alkoxyethyl side chain, provide a unique handle for achieving site-selective functionalization of the piperidine ring. We will explore plausible catalytic systems, dissect their underlying mechanisms, and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals to leverage these advanced synthetic methodologies.

The Strategic Role of the N-(2-Benzyloxyethyl) Directing Group

The success of transition-metal-catalyzed C-H activation often hinges on the presence of a directing group that can coordinate to the metal center and position it in close proximity to a specific C-H bond. In the case of 2-[2-(Benzyloxy)ethyl]piperidine, the ether oxygen atom on the side chain can serve as a Lewis basic site to direct a catalyst towards the C-H bonds of the piperidine ring. This chelation-assisted strategy is a cornerstone of modern C-H activation chemistry.[2]

The likely points of activation on the piperidine ring are the C2 and C6 positions (α to the nitrogen) and, with appropriate catalytic systems, the more remote C3, C4, and C5 positions. The C2 and C6 positions are electronically activated due to their proximity to the nitrogen atom. Functionalization at the more distant C-H bonds is a significant challenge but can be achieved with carefully selected catalysts and directing group conformations.

Palladium-Catalyzed C-H Arylation: A Gateway to Novel Analogs

Palladium catalysis is a workhorse in C-H activation, offering a versatile platform for a range of transformations.[3][4] A plausible strategy for the C-H arylation of 2-[2-(Benzyloxy)ethyl]piperidine involves the use of a palladium(II) catalyst in the presence of an aryl halide and a suitable base.

Mechanistic Rationale

The catalytic cycle is proposed to initiate with the coordination of the palladium catalyst to the nitrogen and ether oxygen of the 2-[2-(Benzyloxy)ethyl]piperidine substrate, forming a palladacycle intermediate. This is followed by concerted metalation-deprotonation (CMD) to cleave a C-H bond, typically at the sterically accessible C2 or C6 position. Oxidative addition of an aryl halide to the palladium center, followed by reductive elimination, forges the new carbon-carbon bond and regenerates the active palladium catalyst.

Diagram 1: Proposed Catalytic Cycle for Palladium-Catalyzed C-H Arylation

G Pd(II) Pd(II) Substrate_Coordination Substrate Coordination Pd(II)->Substrate_Coordination Substrate Palladacycle_Formation Palladacycle Formation Substrate_Coordination->Palladacycle_Formation CMD Concerted Metalation-Deprotonation Palladacycle_Formation->CMD -HX Oxidative_Addition Oxidative Addition (Ar-X) CMD->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Pd(II) Catalyst Regeneration Product Product Reductive_Elimination->Product Arylated Piperidine

Caption: Proposed catalytic cycle for the Pd-catalyzed C-H arylation.

Experimental Protocol: Palladium-Catalyzed C-H Arylation

Materials:

  • 2-[2-(Benzyloxy)ethyl]piperidine

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-[2-(Benzyloxy)ethyl]piperidine (1.0 mmol), the aryl halide (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%) in a minimal amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the anhydrous, degassed solvent (5 mL) to the reaction mixture.

  • Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylated piperidine derivative.

Parameter Typical Range Notes
Catalyst Loading 2-10 mol%Higher loadings may be required for less reactive substrates.
Ligand PPh₃, PCy₃, Buchwald ligandsLigand choice can significantly impact reaction efficiency and selectivity.
Base K₂CO₃, Cs₂CO₃, PivOHThe choice of base is critical and often requires optimization.
Solvent Toluene, Dioxane, DMFThe solvent should be anhydrous and degassed to prevent catalyst deactivation.
Temperature 80-140 °CHigher temperatures may be necessary for C-H activation but can lead to side reactions.
Reaction Time 12-48 hoursReaction times will vary depending on the substrate and conditions.

Table 1: Key Parameters for Palladium-Catalyzed C-H Arylation

Rhodium-Catalyzed C-H Functionalization: Accessing Diverse Functionality

Rhodium catalysts offer a complementary approach to palladium, often exhibiting different reactivity and selectivity profiles.[5] Rhodium(III) catalysts, in particular, are highly effective for C-H activation and subsequent coupling with a variety of partners, including alkenes and alkynes.[1]

Mechanistic Considerations

Similar to palladium, rhodium-catalyzed C-H activation is believed to proceed through a chelation-assisted pathway. The N-(2-benzyloxyethyl) directing group facilitates the formation of a rhodacycle intermediate. Subsequent insertion of an alkene or alkyne into the rhodium-carbon bond, followed by reductive elimination or β-hydride elimination, leads to the functionalized piperidine product.

Diagram 2: Rhodium-Catalyzed C-H Alkenylation Workflow

G Start Start: Rh(III) Catalyst, Substrate, Alkene Chelation Chelation of Substrate to Rh(III) Start->Chelation C-H_Activation C-H Activation via CMD Chelation->C-H_Activation Alkene_Coordination Alkene Coordination C-H_Activation->Alkene_Coordination Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta-Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta-Hydride_Elimination Product_Release Product Release Beta-Hydride_Elimination->Product_Release End End: Alkenylated Piperidine Product_Release->End

Caption: Workflow for Rh-catalyzed C-H alkenylation.

Experimental Protocol: Rhodium-Catalyzed C-H Alkenylation

Materials:

  • 2-[2-(Benzyloxy)ethyl]piperidine

  • Alkene (e.g., styrene, methyl acrylate)

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Silver hexafluoroantimonate (AgSbF₆) or other halide scavenger

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add [RhCp*Cl₂]₂ (0.025 mmol, 2.5 mol%) and AgSbF₆ (0.1 mmol, 10 mol%).

  • Add the anhydrous, degassed solvent (2 mL) and stir the mixture at room temperature for 15 minutes to generate the active cationic rhodium species.

  • Add 2-[2-(Benzyloxy)ethyl]piperidine (1.0 mmol) and the alkene (1.5 mmol) to the reaction mixture.

  • Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 60-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove insoluble silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Typical Range Notes
Catalyst Loading 1-5 mol%Lower loadings are generally effective.
Additive AgSbF₆, AgOTfEssential for generating the active cationic catalyst.
Solvent DCE, THFThe choice of solvent can influence reaction efficiency.
Temperature 60-120 °CMilder conditions are often sufficient compared to some palladium systems.
Reaction Time 8-24 hoursVaries with substrate reactivity.

Table 2: Key Parameters for Rhodium-Catalyzed C-H Alkenylation

Challenges, Alternative Approaches, and Future Directions

While directed C-H activation offers immense potential, challenges remain. Regioselectivity can be difficult to control, especially for functionalization at positions other than C2/C6. Over-functionalization can also be a competing side reaction. For the 2-[2-(Benzyloxy)ethyl]piperidine substrate, cleavage of the benzylic ether under harsh reaction conditions is a potential concern.

Alternative strategies are continuously being developed. Metal-free, radical-based C-H functionalization methods, often initiated by photoredox catalysis, provide an orthogonal approach that can sometimes offer different selectivity profiles.[1][6] Additionally, the development of novel directing groups and more active and selective catalysts is an ongoing area of research that will undoubtedly expand the synthetic utility of C-H activation.

Conclusion

The strategic use of 2-[2-(Benzyloxy)ethyl]piperidine as a directing group scaffold opens up exciting avenues for the efficient and selective functionalization of the piperidine ring. Palladium and rhodium catalysis provide robust platforms for C-H arylation and alkenylation, respectively, enabling the rapid generation of diverse libraries of novel compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the vast potential of C-H activation in their own synthetic endeavors, accelerating the pace of innovation in drug discovery and development.

References

  • Functionalisation of ethereal-based saturated heterocycles with concomitant aerobic C–H activation and C–C bond formation. Chem. Sci., 2022, 13 , 8164-8170. [Link]

  • Functionalisation of ethereal-based saturated heterocycles with concomitant aerobic C–H activation and C–C bond formation. UCL Discovery. [Link]

  • Synthetic strategies towards C−H functionalization of piperidines at... - ResearchGate. [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry. 2020 Apr 1;26(19):4236-4241. [Link]

  • Selective endo-cyclic -functionalization of saturated N-alkyl pi-peridines. - Apollo. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein J. Org. Chem. 2016, 12, 733–747. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Approaches to α-functionalization of piperidines by C H... - ResearchGate. [Link]

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Org. Lett. 2018, 20, 13, 4055–4059. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. J. Org. Chem. 2022, 87, 18, 12051–12063. [Link]

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. J. Org. Chem. 2022, 87, 18, 12051–12063. [Link]

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. J. Am. Chem. Soc. 2011, 133 (35), pp 14054–14063. [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Org. Lett. 2009, 11 (2), pp 453–455. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. J. Org. Chem. 2022, 87, 18, 12051–12063. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chem. Rev. 2010, 110 (2), pp 777–824. [Link]

  • Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chem. Sci., 2015, 6 , 1898-1910. [Link]

  • Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection. [Link]

  • Mechanochemical Functionalization of Heterocycles by C-H Activation: An Update. J. Org. Chem. 2023, 88, 16, 11243–11257. [Link]

  • Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. J. Am. Chem. Soc. 2022, 144, 27, 12110–12117. [Link]

  • Removable and modifiable directing groups in C-H activation. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[2-(Benzyloxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[2-(Benzyloxy)ethyl]piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions. The aim is to empower you with the knowledge to optimize your reaction yields and overcome common challenges in this synthetic procedure.

I. Troubleshooting Guide: Enhancing Reaction Yields

This section addresses specific issues that can arise during the synthesis of 2-[2-(Benzyloxy)ethyl]piperidine, offering explanations and actionable solutions.

Question 1: Why is my reaction yield of 2-[2-(Benzyloxy)ethyl]piperidine consistently low when using reductive amination?

Low yields in the reductive amination synthesis of 2-[2-(Benzyloxy)ethyl]piperidine can often be attributed to several factors, primarily related to the formation and subsequent reduction of the intermediate imine or enamine.

Potential Causes and Solutions:

  • Inefficient Imine/Enamine Formation: The initial condensation between 2-piperidineethanol and benzaldehyde is a reversible equilibrium. To drive the reaction forward, removal of the water byproduct is crucial.

    • Solution: Employ a Dean-Stark apparatus during the reaction to physically remove water as it forms. Alternatively, the use of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can be effective.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Sodium borohydride (NaBH₄) can be effective, but milder and more selective reagents often provide better results.[1]

    • Solution: Consider using sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN).[1][2] These reagents are particularly effective for reductive aminations as they are less likely to reduce the starting aldehyde and are more selective for the protonated imine, which is more electrophilic.[1]

  • Incorrect pH: The pH of the reaction medium plays a significant role. The reaction is typically favored under mildly acidic conditions (pH 4-6) which catalyze imine formation without deactivating the amine nucleophile.

    • Solution: Incorporate a mild acid, such as acetic acid, into your reaction mixture. This will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine.

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. One common side reaction is the over-alkylation of the piperidine nitrogen.[1]

    • Solution: To minimize over-alkylation, use a stoichiometric amount of benzaldehyde. A slight excess of the amine can also help to ensure the aldehyde is fully consumed.

Below is a troubleshooting workflow to diagnose and address low yields in this synthesis:

Caption: Troubleshooting workflow for low reaction yields.

Question 2: I am observing significant amounts of N-benzylated byproducts. How can this be minimized?

The formation of N-benzylpiperidine derivatives is a common issue arising from the reactivity of the secondary amine of the piperidine ring.[3]

Causality and Mitigation:

The piperidine nitrogen is a nucleophile and can compete with the desired reaction pathway by reacting with benzyl halides or other electrophilic benzyl sources, if present. This is particularly problematic in Williamson ether synthesis-type approaches.

  • Protecting Group Strategy: The most robust solution is to employ a protecting group for the piperidine nitrogen.

    • Recommended Protocol:

      • Protect the nitrogen of 2-piperidineethanol with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This is achieved by reacting 2-piperidineethanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

      • Perform the benzylation of the hydroxyl group using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH).

      • Deprotect the Boc group using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

Caption: N-protection strategy to prevent side reactions.

Question 3: My purification by column chromatography is resulting in significant product loss and tailing. What can I do?

The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silica gel stationary phase, causing peak tailing and poor separation.[4]

Solutions for Improved Chromatographic Purification:

  • Basified Silica Gel: Neutralize the acidic sites on the silica gel.

    • Procedure: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (TEA) or ammonia solution.[4] This will deactivate the acidic silanol groups and improve the elution of your basic compound.

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Reverse-Phase Chromatography: If the compound is sufficiently nonpolar, reverse-phase chromatography (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can provide excellent separation.

  • Salt Formation and Extraction: An alternative to chromatography is to purify the product via an acid-base extraction.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., 10M NaOH) to a pH > 12.

    • Extract the free base product back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.

Parameter Silica Gel Chromatography Basified Silica Gel Chromatography Acid-Base Extraction
Stationary Phase Silica GelSilica Gel with TEANot Applicable
Common Issue Peak Tailing, Low RecoveryImproved Peak Shape, Higher RecoveryPotential for Emulsions
Purity Moderate to HighHighHigh
Scalability GoodGoodExcellent

II. Frequently Asked Questions (FAQs)

What are the primary synthetic routes to 2-[2-(Benzyloxy)ethyl]piperidine?

There are two main synthetic strategies:

  • Reductive Amination: This is a convergent approach where 2-piperidineethanol is reacted with benzaldehyde in the presence of a reducing agent. This method is often preferred for its operational simplicity.[5][6]

  • Williamson Ether Synthesis Approach: This is a linear approach that involves the O-alkylation of 2-piperidineethanol with a benzyl halide. This route often requires protection of the piperidine nitrogen to prevent N-alkylation.[7]

What is the mechanism of reductive amination in this synthesis?

The reductive amination proceeds in two key steps:[5]

  • Imine/Enamine Formation: The secondary amine of 2-piperidineethanol undergoes a nucleophilic attack on the carbonyl carbon of benzaldehyde. This is followed by dehydration to form a protonated iminium ion intermediate.

  • Reduction: A hydride reducing agent, such as NaBH(OAc)₃, delivers a hydride to the electrophilic carbon of the iminium ion, resulting in the formation of the desired tertiary amine product.

ReductiveAmination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Piperidineethanol 2-Piperidineethanol Iminium Iminium Ion Intermediate Piperidineethanol->Iminium + Benzaldehyde, H⁺ Benzaldehyde Benzaldehyde Water H₂O Product 2-[2-(Benzyloxy)ethyl]piperidine Iminium->Product + [H⁻] ReducingAgent [H⁻] (e.g., from NaBH(OAc)₃)

Caption: Mechanism of reductive amination.

How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction.

  • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F₂₅₄).

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A typical starting ratio would be 7:3 or 8:2 (hexanes:ethyl acetate). You may need to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking of the basic amine spots.

  • Visualization: UV light (if the compounds are UV active), and/or staining with a suitable agent such as potassium permanganate or ninhydrin.

You should expect to see the disappearance of the starting materials (2-piperidineethanol and benzaldehyde) and the appearance of a new spot corresponding to the product.

What are the safety considerations for this synthesis?
  • Reagents:

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle in an inert atmosphere (e.g., under nitrogen or argon) and use a non-protic solvent.

    • Benzyl Bromide: Lachrymatory and a potential carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

    • Sodium Cyanoborohydride (NaBH₃CN): Toxic and can release hydrogen cyanide gas upon contact with acid. Handle with care and quench reactions in a fume hood.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Work in a well-ventilated area, preferably a fume hood.

III. Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from standard reductive amination procedures.[2]

  • To a solution of 2-piperidineethanol (1.0 eq) and benzaldehyde (1.05 eq) in dichloromethane (DCM, 0.1 M), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 4-12 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on basified silica gel.

Protocol 2: O-Benzylation via N-Boc Protection

This protocol is based on standard protection and benzylation methods.[7][8]

Step A: N-Boc Protection

  • Dissolve 2-piperidineethanol (1.0 eq) and triethylamine (1.5 eq) in DCM (0.2 M).

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected intermediate, which can often be used without further purification.

Step B: O-Benzylation

  • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir at 0 °C for 30 minutes, then add benzyl bromide (BnBr, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography on silica gel.

Step C: N-Deprotection

  • Dissolve the O-benzylated intermediate in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.

  • Dry the organic layer, filter, and concentrate to yield the final product.

IV. References

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC.

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). PMC.

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate.

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. (n.d.). BenchChem.

  • Matijoška, A., Rastenytė, L., Kuodis, Z., & Rutavičius, A. (2003, June 25). Reactions of benzyloxy- and benzhydryloxyethoxyalkynes with heterocyclic amines.

  • N - alkylation of piperidine with substituted benzyl chloride. (n.d.). ECHEMI.

  • Piperidine Synthesis. (2025, June 4). DTIC.

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (n.d.).

  • A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT 1A Dual Inhibitor. (n.d.). ResearchGate.

  • Piperidine, 1-ethyl -. (n.d.). Organic Syntheses Procedure.

  • EP0384288A2 - Piperidine compounds and their preparation and use. (n.d.). Google Patents.

  • Synthesis of functionalized benzyl amines by the reductive. (n.d.). Arkivoc.

  • Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)- piperidine to alkyl acrylates: application towards the synthesis of. (n.d.). Semantic Scholar.

  • The Regioselective 3-Alkylation of Piperidine. (n.d.). ODU Digital Commons.

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015, February 6). RSC Publishing.

  • Recent advances in the synthesis of piperidones and piperidines. (n.d.).

  • US6258955B1 - Process for preparing 2-piperidineethanol compounds. (n.d.). Google Patents.

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022, March 29). Beilstein Journals.

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (n.d.).

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008, November 26). PMC.

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008, November 26). Semantic Scholar.

  • Benzyl Ethers. (n.d.). Organic Chemistry Portal.

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BENZYLIDENE ANALOGUES AS A NEW CLASS OF POTENTIAL ANTIOXIDANT AGENTS. (n.d.).

Sources

Technical Support Center: Purification of 2-[2-(Benzyloxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-[2-(Benzyloxy)ethyl]piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with isolating this piperidine derivative. The following troubleshooting guides and frequently asked questions (FAQs) provide practical, experience-driven solutions and detailed protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary purification challenge is removing starting materials. What is the most effective initial purification strategy?

A: For separating the basic 2-[2-(Benzyloxy)ethyl]piperidine from non-basic or acidic starting materials and byproducts, an acid-base extraction is the most efficient initial purification step.[1][2][3] This technique leverages the basicity of the piperidine nitrogen to selectively move it into an aqueous layer, leaving neutral and acidic impurities behind in the organic phase.[1][4]

Causality: The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a Brønsted-Lowry base. When shaken with a dilute aqueous acid (e.g., 1 M HCl), the piperidine is protonated, forming a water-soluble ammonium salt.[1][5][6] Neutral organic impurities remain in the organic solvent. Subsequently, basifying the aqueous layer (e.g., with NaOH) deprotonates the ammonium salt, regenerating the free amine, which can then be extracted back into an organic solvent.[1][5]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent such as diethyl ether or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid. The 2-[2-(Benzyloxy)ethyl]piperidine will move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer from the organic layer, which contains neutral and acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and add a strong base, such as 3 M NaOH, until the solution is strongly basic (pH > 12).

  • Back-Extraction: Extract the liberated free amine back into an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., solid KOH for ethereal solutions or Na2SO4 for chlorinated solvents), filter, and concentrate under reduced pressure to yield the partially purified product.[7][8]

Q2: I'm observing significant peak tailing during silica gel column chromatography of 2-[2-(Benzyloxy)ethyl]piperidine. What is causing this and how can I mitigate it?

A: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[2] The primary cause is the strong interaction between the basic nitrogen atom of the piperidine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[9] This can lead to slow elution, broad peaks, and even irreversible adsorption of the product onto the column.[2][10]

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to the mobile phase to neutralize the acidic silanol groups.[9][11] Triethylamine (Et3N) at a concentration of 0.1-1% (v/v) is a common and effective choice.[11] Alternatively, using a mobile phase containing ammonia (e.g., dichloromethane/methanol/ammonia mixtures) can also be effective.[9]

  • Use of Deactivated Silica: Employing amine-functionalized or "deactivated" silica gel can significantly reduce the interaction between the basic analyte and the stationary phase, resulting in improved peak shape.[9]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as basic alumina, for the purification.[11]

Troubleshooting Column Chromatography of Piperidine Derivatives
IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing Strong interaction with acidic silica.Add 0.1-1% triethylamine or ammonia to the eluent. Use amine-functionalized silica or alumina.[9][11]
Irreversible Adsorption Very strong binding to silica.Use a more polar eluent system. Consider alternative purification methods like acid-base extraction or recrystallization.[2]
Poor Separation Inappropriate solvent system.Optimize the eluent system using Thin Layer Chromatography (TLC) with various solvent polarities.
Compound Degradation Instability on acidic silica.Minimize time on the column (flash chromatography). Use a deactivated stationary phase.[2]
Q3: My purified 2-[2-(Benzyloxy)ethyl]piperidine has a yellow or brownish tint. What are the likely impurities and how can I remove the color?

A: A yellow or brownish discoloration in piperidine-containing compounds is often indicative of oxidation.[12][13] Amines, in general, are susceptible to air oxidation over time, which can lead to the formation of colored impurities.

Purification Strategy:

  • Distillation: If the compound is thermally stable, distillation under reduced pressure (vacuum distillation) is an effective method for separating the desired product from non-volatile colored impurities and other byproducts with different boiling points.[12][14]

  • Recrystallization: If the product is a solid or can be converted to a crystalline salt (e.g., hydrochloride or oxalate salt), recrystallization can be a highly effective purification technique.[14][15][16] This method relies on the difference in solubility between the desired compound and the impurities in a given solvent at different temperatures.

Experimental Protocol: Recrystallization from a Salt
  • Salt Formation: Dissolve the impure amine in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol). Add a solution of an acid (e.g., HCl in diethyl ether, or a saturated solution of oxalic acid in ethanol) dropwise until precipitation is complete.

  • Dissolution: Collect the precipitated salt by filtration and dissolve it in a minimum amount of a hot recrystallization solvent. A good solvent will dissolve the salt completely when hot but poorly when cold.[7]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[7]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]

To prevent future discoloration, store the purified 2-[2-(Benzyloxy)ethyl]piperidine under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[12][13]

Q4: How do I choose between different purification techniques for 2-[2-(Benzyloxy)ethyl]piperidine?

A: The optimal purification strategy depends on the scale of the reaction, the nature of the impurities, and the desired final purity. A multi-step approach is often necessary.

Decision-Making Workflow for Purification

PurificationWorkflow start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction Initial Cleanup (removes acidic/neutral impurities) chromatography Column Chromatography extraction->chromatography Further separation of structurally similar impurities distillation Vacuum Distillation extraction->distillation For thermally stable liquids (removes non-volatile impurities) recrystallization Recrystallization (as salt) extraction->recrystallization If product is solid or can form a crystalline salt final_product Pure Product chromatography->final_product distillation->final_product recrystallization->final_product

Caption: A decision-making workflow for selecting a purification method.

Summary of Purification Techniques:

TechniquePrimary ApplicationExpected PurityAdvantages
Acid-Base Extraction Separating the basic product from neutral or acidic impurities.[2]80-98%Simple, fast, and highly effective for initial cleanup.[2][5]
Column Chromatography Separating compounds with similar polarities.>95%Versatile and can achieve high purity.[15]
Vacuum Distillation Purifying high-boiling, thermally stable liquids.[14]>98%Excellent for removing non-volatile or very low-boiling impurities.
Recrystallization Purifying solids or compounds that form crystalline salts.[15]>99%Can yield very high purity material.
Q5: I suspect my piperidine derivative is unstable. What precautions should I take during purification?

A: Piperidine derivatives can be susceptible to degradation, particularly under acidic or oxidative conditions.

Stabilization Strategies:

  • Minimize Exposure to Acid: When performing column chromatography on silica gel, minimize the residence time of the compound on the column by using flash chromatography techniques.[2] Neutralize the silica with triethylamine as described in Q2.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during concentration and storage, to prevent oxidation.[12]

  • Avoid High Temperatures: If distillation is necessary, use a high-vacuum pump to lower the boiling point and minimize the risk of thermal decomposition.[14]

  • Storage: Store the final product at low temperatures, protected from light, and under an inert atmosphere to maintain its integrity over time.[12]

By systematically addressing these common issues, researchers can significantly improve the yield, purity, and consistency of their 2-[2-(Benzyloxy)ethyl]piperidine purification.

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 15, 2026, from [Link]

  • Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Retrieved February 15, 2026, from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved February 15, 2026, from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Engineering Ideas Clinic - Confluence. (n.d.). What is an Acid and Base Extraction? Retrieved February 15, 2026, from [Link]

  • Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Retrieved February 15, 2026, from [Link]

  • Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved February 15, 2026, from [Link]

  • YouTube. (2020, July 23). Acid base extraction. Retrieved February 15, 2026, from [Link]

  • Research and Reviews. (2021, September 6). Purification Methods of Organic Compounds. Retrieved February 15, 2026, from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved February 15, 2026, from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Labmonk. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved February 15, 2026, from [Link]

  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 15, 2026, from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use? Retrieved February 15, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). EP0384288A2 - Piperidine compounds and their preparation and use.
  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Benzylpiperidine. Retrieved February 15, 2026, from [Link]

  • Varnish-software. (2025, December 4). Piperidine: A Comprehensive Guide. Retrieved February 15, 2026, from [Link]

  • PMC. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-(Benzyloxy)ethanol. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Piperidin-2-ylethanol. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved February 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1416134-48-9 | Product Name : (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). N-[2-(benzyloxy)ethyl]guanidine hydrochloride (C10H15N3O). Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: 2-[2-(Benzyloxy)ethyl]piperidine Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-2BEP-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: October 26, 2025

Executive Summary

You are likely encountering difficulties with 2-[2-(Benzyloxy)ethyl]piperidine due to its physicochemical duality. Structurally, it possesses a lipophilic tail (the benzyloxyethyl group) and a polar, ionizable head (the secondary amine of the piperidine).

This molecule behaves as a Class II (Low Solubility, High Permeability) compound in the Biopharmaceutics Classification System (BCS) context. Its solubility is strictly pH-dependent. Most user reports of "precipitation" or "oiling out" stem from a misunderstanding of its


 relative to the buffer pH, or the "Common Ion Effect" in saline media.

This guide provides autonomous troubleshooting workflows to resolve solubility issues in synthesis, purification, and biological assays.

Compound Profile & Physicochemical Baseline

Before troubleshooting, verify your operating parameters against these estimated baselines.

PropertyValue (Est.)Implication

(Piperidine N)
~10.2 – 10.8 The molecule is a base.[1] It is positively charged at pH < 8. It is neutral (and insoluble) at pH > 11.
LogP (Free Base) 2.5 – 3.2 Moderately lipophilic. The free base will partition into organic layers (DCM, EtOAc) and resist water.
Physical State Oil / Low-Melt Solid The free base is prone to "oiling out" rather than crystallizing. Salt forms (HCl, Mesylate) are required for stable solids.
Critical pH ~8.5 Above this pH, the solubility drops exponentially as the fraction of un-ionized free base increases.

Module 1: Biological Assay Troubleshooting

Issue: "The compound precipitates immediately when added to PBS or Cell Media (pH 7.4)."

Diagnosis: While the compound is predominantly ionized (~99.9%) at pH 7.4, you are likely hitting the Solubility Product (


)  limit of the hydrochloride salt. PBS contains ~137 mM NaCl. The high concentration of Chloride ions (

) forces the equilibrium backward, precipitating the hydrochloride salt of your compound. This is the Common Ion Effect .

The Solution: The "Pre-Solubilization" Protocol Do not dissolve the free base directly into the buffer. Use this stepwise approach to bypass kinetic precipitation.

  • Prepare a Stock Solution (1000x): Dissolve the pure compound in DMSO or Ethanol at a high concentration (e.g., 10-50 mM).

  • Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 into PEG-400 or Propylene Glycol .

  • Final Addition: Add the intermediate solution to the media under rapid vortexing.

Why this works: The co-solvents (DMSO/PEG) lower the dielectric constant of the immediate environment, preventing the "shock" crystallization that occurs when a hydrophobic molecule hits water.

Visualizing the Solubility Pathway

SolubilityPathway Start Start: Solid Compound DirectPBS Direct add to PBS (High [Cl-]) Start->DirectPBS PreSol Dissolve in DMSO (Stock) Start->PreSol Crash PRECIPITATION (Common Ion Effect) DirectPBS->Crash Ksp Exceeded Step2 Dilute in PEG-400 (Intermediate) PreSol->Step2 Final Add to Media (Vortexing) Step2->Final Success Stable Solution Final->Success

Caption: Workflow to avoid salt precipitation in high-salt buffers like PBS.

Module 2: Synthesis & Purification Troubleshooting

Issue: "I cannot get the compound to crystallize. It forms a sticky gum/oil."

Diagnosis: This is the classic "Oiling Out" phenomenon common to benzyl-substituted piperidines. The free base has a low melting point and high conformational flexibility. Impurities lower the melting point further, creating a supercooled liquid (oil) instead of a crystal lattice.

The Solution: Salt Screening & Anti-Solvent Cycling Stop trying to crystallize the free base. You must synthesize a salt form with a higher lattice energy.

Protocol: The Mesylate/HCl Switch

  • Solvent Choice: Dissolve the crude oil in a minimal amount of dry Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) . Avoid DCM (it solubilizes the salt too well).

  • Acid Addition:

    • Option A (Standard): Add 1.1 equivalents of HCl in Dioxane (4M).

    • Option B (High Success): Add 1.0 equivalents of Methanesulfonic acid . Mesylate salts of lipophilic amines often crystallize better than HCl salts because the larger counterion packs better with the benzyl group.

  • Induction: If it oils out again, heat the mixture to reflux until the oil dissolves, then cool very slowly (1°C/min) with vigorous stirring.

  • Seeding: Scratch the glass side of the flask with a spatula to induce nucleation.

Data: Salt Form Comparison

Salt FormCrystallinity PotentialHygroscopicityRecommended For
Free Base Very Low (Oil)N/AChemical Intermediates
Hydrochloride ModerateModerateGeneral Storage
Mesylate High LowFinal API / Animal Studies
Oxalate HighLowPurification (Toxic - remove later)

Module 3: In Vivo Formulation (Animal Studies)

Issue: "I need to dose 10 mg/kg IV, but the pH 4 solution is too acidic for the vein."

Diagnosis: Relying solely on pH adjustment (acidification) to solubilize the compound causes phlebitis (vein irritation) and precipitation upon injection as the blood buffers the solution back to pH 7.4.

The Solution: Cyclodextrin Complexation The benzyl group of your molecule is a perfect "guest" for the hydrophobic cavity of


-Cyclodextrin. This shields the hydrophobic tail from water, allowing solubility at neutral pH.

Protocol: SBE-


-CD Formulation 
  • Vehicle Prep: Prepare a 20% (w/v) solution of Sulfobutyl ether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD)
    in water.
  • Complexation: Add your compound (as the free base or salt).

  • Equilibration: Stir for 4-6 hours at room temperature. The solution should clarify.

  • Filtration: Filter through a 0.22

    
    m PVDF filter.
    

Note: This method typically boosts solubility from <0.1 mg/mL to >5 mg/mL without extreme pH shifts.

Frequently Asked Questions (FAQ)

Q: Can I use the Oxalate salt for cell culture? A: No. Oxalic acid is toxic to cells. Use the Oxalate salt only for purification (crystallization). You must "freebase" it (treat with NaOH, extract into ether) and convert it to HCl or Mesylate before biological use.

Q: Why does my NMR show broad peaks? A: If you are running the free base in


, the amine proton exchange can broaden signals. If you are running the salt in 

, ensure the sample is dry. Water in DMSO causes proton exchange broadening. Add a drop of

to collapse exchangeable protons if needed.

Q: Is the compound light sensitive? A: Generally, benzyl ethers are stable to light, but piperidines can oxidize over long periods to N-oxides. Store the solid salt at -20°C under desiccant.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt selection protocols).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pH-solubility profiling logic).
  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.

Sources

Minimizing side reactions during piperidine substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Side Reactions During Piperidine Substitution

Introduction: The Nucleophile vs. Base Paradox

Piperidine is a powerhouse secondary amine in medicinal chemistry, widely used to install solubilizing groups or build specific pharmacophores. However, its dual nature—acting as both a strong nucleophile (


) and a moderately hindered base—creates a kinetic landscape rife with competing pathways.

When "piperidine substitution" fails, it is rarely due to a lack of reactivity. It is almost always a selectivity issue. This guide addresses the three most critical failure modes: Elimination (E2) competing with Alkylation (SN2), Regioselectivity collapse in Arylation (SNAr), and Over-alkylation (Quaternization).

Module 1: N-Alkylation (SN2) – Preventing Elimination & Quaternization

Context: You are reacting piperidine with an alkyl halide (R-CH2-X) to form a tertiary amine.

Q1: Why is my alkyl halide converting to an alkene instead of the desired amine?

Diagnosis: You are fighting the E2 Elimination pathway. Piperidine is basic enough to deprotonate the


-carbon of your alkyl halide, especially if the electrophilic center is sterically hindered (secondary alkyl halides) or if the reaction temperature is too high.

The Fix:

  • Solvent Switch: Move from polar aprotic solvents (DMF, DMSO) to polar protic solvents (e.g., Ethanol or Methanol) if solubility permits. Protic solvents solvate the piperidine lone pair via hydrogen bonding, slightly reducing its basicity relative to its nucleophilicity.

  • Temperature Control: E2 elimination has a higher activation energy than SN2 substitution. Lower the temperature (0°C to RT). Heating favors elimination.[1]

  • Leaving Group Adjustment: If using a bromide/iodide, switch to a Tosylate or Mesylate . These are excellent leaving groups but often less prone to E2 elimination under mild conditions compared to iodides.

Q2: I see a significant amount of quaternary ammonium salt (M+15 mass shift or similar). How do I stop the reaction at the tertiary amine?

Diagnosis: This is Over-Alkylation . The product (N-alkyl piperidine) is often more nucleophilic than the starting piperidine, leading to a second attack on the alkyl halide.

The Fix:

  • Inverse Addition (Critical): Do not add piperidine to the alkyl halide. Instead, slowly add the alkyl halide (dissolved in solvent) to a solution containing a large excess of piperidine (2.0 – 3.0 equivalents). This ensures the alkyl halide always encounters unreacted piperidine first.

  • Inorganic Base Scavenging: Use a mild inorganic base like

    
     or 
    
    
    
    to neutralize the generated acid, preventing the formation of piperidinium salts which are non-nucleophilic, effectively keeping the free base concentration consistent.

Module 2: N-Arylation (SNAr) – Controlling Regioselectivity

Context: You are reacting piperidine with a heteroaryl halide (e.g., chloropyridine, chloropyrimidine).

Q3: My scaffold has two chlorines (e.g., 2,4-dichloropyrimidine). Why is piperidine attacking the "wrong" position?

Diagnosis: Regioselectivity in SNAr is governed by the stability of the Meisenheimer Complex (intermediate). Piperidine will attack the position that best stabilizes the negative charge delocalized onto the ring nitrogens.

Technical Insight:

  • C4 vs. C2 Attack: In 2,4-dichloropyrimidine, nucleophilic attack at C4 is generally preferred because the intermediate places the negative charge on the N1 and N3 nitrogens, which is electronically favorable and less sterically hindered than C2.

  • The Reversal: If you have an electron-donating group (e.g., -OMe, -NH2) at C6, it can destabilize the C4-attack intermediate, pushing the reaction toward C2.

The Fix:

  • Thermodynamic vs. Kinetic Control:

    • Kinetic Product (C4): Run at low temperature (-78°C to 0°C) in THF.

    • Thermodynamic Product (C2): If C4 is the kinetic product but you want C2, you may need to block C4 or use higher temperatures (reflux), though SNAr is rarely reversible enough to rely on equilibration.

  • Lewis Acid Additives: Adding a Lewis acid (e.g.,

    
    ) can coordinate to the ring nitrogens, altering the electrophilicity of the carbons.
    
Q4: The reaction is sluggish. Should I switch to a Bromide or Iodide leaving group?

Diagnosis: Counter-intuitively, No . In SNAr, the rate-determining step is usually the initial nucleophilic attack, not the bond breaking.

The "Element Effect":

  • Fluorine is Superior: A C-F bond is stronger than C-Cl, but the high electronegativity of fluorine inductively stabilizes the transition state for the nucleophilic attack.

  • Protocol: Synthesize or purchase the Fluoro-analog of your scaffold. It will react significantly faster with piperidine than the Chloro- or Bromo- analogs, often allowing for milder conditions that reduce side reactions.[1]

Module 3: Process Logic & Workup

Visualizing the Decision Pathway

Use the following logic flow to select the correct experimental setup for your piperidine coupling.

Piperidine_Workflow Start Substrate Analysis Type Electrophile Type? Start->Type Alkyl Alkyl Halide (sp3) Type->Alkyl sp3 Carbon Aryl Aryl/Heteroaryl Halide (sp2) Type->Aryl sp2 Carbon SN2_Check Steric Hindrance? Alkyl->SN2_Check SNAr_Check Electron Deficient? Aryl->SNAr_Check Method_SN2 Method A: SN2 (Inverse Addition, 0°C) SN2_Check->Method_SN2 Primary/Unblocked Method_E2_Risk Risk: Elimination (E2) Switch to Polar Protic Solvent SN2_Check->Method_E2_Risk Secondary/Bulky Method_SNAr Method B: SNAr (Use F-leaving group, Polar Aprotic) SNAr_Check->Method_SNAr Yes (e.g., Pyridine, NO2) Method_Buchwald Method C: Buchwald-Hartwig (Pd-Catalyzed) SNAr_Check->Method_Buchwald No (e.g., Phenyl-Cl)

Figure 1: Decision matrix for selecting reaction conditions based on electrophile electronics and sterics.

Experimental Protocol: Optimized SNAr with Piperidine

Objective: Mono-substitution of 2,4-dichloropyrimidine with piperidine (Targeting C4).

ParameterSpecificationRationale
Stoichiometry Piperidine (1.05 eq)Slight excess ensures conversion without promoting bis-substitution.[1]
Base DIPEA (1.2 eq)Scavenges HCl.[1] Non-nucleophilic, prevents competition.
Solvent THF or IPATHF for kinetic control (0°C). IPA (Isopropanol) if solubility is poor (reflux).[1]
Concentration 0.1 MHigh dilution minimizes polymerization/bis-addition.[1]
Temperature 0°C

RT
Start cold to favor the kinetic C4 regioisomer.

Step-by-Step:

  • Dissolve 2,4-dichloropyrimidine (1.0 mmol) in anhydrous THF (10 mL) under

    
    .
    
  • Cool to 0°C using an ice bath.

  • Add DIPEA (1.2 mmol) followed by the dropwise addition of Piperidine (1.05 mmol) over 10 minutes.

  • Monitor by LCMS.[1][2] If C2-isomer forms, lower temp to -20°C.[1]

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][2] Wash organic layer with 0.5 M HCl  (rapid wash) to remove unreacted piperidine/DIPEA, provided your product remains in the organic phase (check logP/pKa).
    

FAQ: Workup & Impurity Management

Q: How do I remove excess piperidine without column chromatography? A: Piperidine is a relatively small amine (bp 106°C).

  • Acidic Wash: If your product is not basic (e.g., it's a neutral amide), wash the organic layer with 1M HCl. Piperidine forms a water-soluble salt and is removed.[1][3]

  • Azeotropic Distillation: If your product is acid-sensitive, piperidine forms an azeotrope with water. Add water and rotovap; the piperidine will co-distill.

  • Scavenging Resins: For small scale (<100 mg), add a scoop of polymer-supported isocyanate or aldehyde resin . Shake for 2 hours. The resin reacts with the secondary amine (piperidine) to form a urea or enamine, which is then filtered off.

Q: My reaction turned black/tarry. What happened? A: This is likely polymerization or oxidation . Piperidine can form N-oxides or radical species if exposed to air/light over long periods.[1]

  • Prevention: Always use fresh or distilled piperidine (colorless).[1] Store under Argon.[1][4] If the reaction requires heat (>80°C), ensure strict oxygen exclusion to prevent oxidative degradation of the amine.

References

  • BenchChem. Managing Side Reactions in Piperidine Functionalization. (2025).[1][2][4][5] Strategies for minimizing over-alkylation and controlling regioselectivity. [1]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr).[1] Mechanism and leaving group effects (Element Effect).[1]

  • WuXi AppTec. Understanding the Highly Variable Regioselectivity in SNAr Reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[6] Detailed electronic analysis of C2 vs C4 selectivity.

  • Wikipedia. Buchwald–Hartwig Amination.[7] Alternative pathways for unactivated substrates.[1] [1][8]

  • National Institutes of Health (PMC). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[1] Analysis of the element effect (F > Cl) in SNAr.

Sources

Technical Support Center: 2-Substituted Piperidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PIP-2-STERIC Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary & Root Cause Analysis

The Issue: Users frequently report stalled reactions, low yields, or elimination byproducts when attempting to functionalize 2-substituted piperidines (e.g., 2-methylpiperidine, 2-phenylpiperidine).

Root Cause: The "Gauche" Gatekeeper The reactivity of 2-substituted piperidines is governed by the A-value (conformational preference) of the substituent. To minimize 1,3-diaxial interactions, the C2-substituent predominantly adopts an equatorial position. This forces the nitrogen lone pair into specific axial/equatorial orientations that are often sterically shielded by the C2-group itself or adjacent ring protons.

  • Impact on

    
    :  The nucleophilic trajectory is blocked, favoring elimination (
    
    
    
    ) if the electrophile is hindered.
  • Impact on Pd-Catalysis: The bulk hinders the coordination of the amine to the Palladium center (reductive elimination becomes the rate-limiting step).

Troubleshooting Modules

Module A: Buchwald-Hartwig Amination (C-N Coupling)

Use this for: Attaching aryl/heteroaryl groups.[1][2]

Current Best Practice: Stop using standard ligands (BINAP, DPPF). For hindered secondary amines, RuPhos is the industry standard, with BrettPhos as a secondary option.

The Protocol (RuPhos Pd G4 System):

ComponentRecommendationScientific Rationale
Catalyst RuPhos Pd G4 (1–5 mol%)Pre-catalyst ensures rapid generation of the active LPd(0) species, avoiding the induction period of Pd(OAc)₂.
Ligand RuPhos specifically designed for secondary amines; the bulky biaryl backbone facilitates the difficult reductive elimination step.
Base NaOtBu (Sodium tert-butoxide)Strong base required to deprotonate the Pd-amine complex. Weak bases (carbonates) are usually insufficient for hindered substrates.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allow for thermal activation (80–100°C) often needed to overcome the steric barrier.

Troubleshooting Matrix:

SymptomDiagnosisResolution
No Product, SM Remaining Catalyst DeactivationSwitch to RuPhos Pd G4 (precatalyst) instead of generating in situ. Ensure O2-free conditions (sparge Ar for 15 min).
Dehalogenated Aryl Halide

-Hydride Elimination
The amine is not binding fast enough. Increase amine equivalents (1.5 eq). Switch solvent to t-Amyl Alcohol .
Low Yield with RuPhos Electronic MismatchIf the aryl halide is electron-rich, switch to BrettPhos or AdBrettPhos .
Module B: Amide Coupling (Acylation)

Use this for: Peptide synthesis, fragment coupling.

The Issue: Racemization of the C2 center (if chiral) and slow kinetics. The Fix: Abandon HATU/EDC for hindered substrates. Adopt T3P (Propylphosphonic Anhydride) .

Why T3P?

  • Kinetics: T3P acts as a powerful dehydrating agent that drives equilibrium even with sterically encumbered amines.

  • Epimerization: It generates lower racemization rates compared to uronium salts (HATU) because it avoids the formation of reactive guanidinium byproducts.

  • Workup: The byproduct is water-soluble, eliminating column chromatography in many cases.

Optimized Protocol:

  • Dissolve Carboxylic Acid (1.0 eq) and 2-Substituted Piperidine (1.1 eq) in EtOAc or 2-MeTHF (Green alternative to DCM).

  • Add Pyridine (3.0 eq) or DIPEA.

  • Cool to 0°C.

  • Add T3P (50% in EtOAc, 1.5 eq) dropwise.

  • Allow to warm to RT. Note: Do not heat unless necessary, as heat promotes epimerization.

Module C: Alkylation (Reductive Amination vs. Direct Alkylation)

Use this for: Attaching alkyl chains.

Critical Directive: Avoid direct alkylation (


) with alkyl halides if possible. It leads to over-alkylation (quaternary salts) and elimination. Reductive Amination is the superior pathway. 

Protocol: Reductive Amination (The "One-Pot" Method) [3]

  • Imine Formation: Mix 2-substituted piperidine (1.0 eq) and Aldehyde/Ketone (1.1 eq) in DCE or DCM.

  • Drying (Optional but recommended): Add MgSO₄ or molecular sieves to push imine formation (sterics make this equilibrium unfavorable). Stir 1-2h.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq). Do not use NaCNBH₃ unless pH is adjusted.

  • Acid Catalyst: If the reaction is stalled, add 1-2 drops of Acetic Acid to activate the imine.

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision logic for selecting the correct methodology based on the electrophile and steric constraints.

Piperidine_Logic Start Target: Functionalize 2-Substituted Piperidine Q1 What is the Electrophile? Start->Q1 Path_Aryl Aryl Halide (Ar-X) Q1->Path_Aryl Path_Alkyl Alkyl Group (R-CH2-) Q1->Path_Alkyl Path_Acyl Carboxylic Acid (R-COOH) Q1->Path_Acyl Sol_Buchwald Buchwald-Hartwig Coupling Path_Aryl->Sol_Buchwald Q_AlkylType Direct Alkylation Possible? Path_Alkyl->Q_AlkylType Sol_T3P T3P Coupling (Low Epimerization) Path_Acyl->Sol_T3P High Sterics/Chiral Sol_HATU HATU/EDC (Risk: Racemization) Path_Acyl->Sol_HATU Non-Chiral/Simple Ligand_Check Ligand Selection Sol_Buchwald->Ligand_Check RuPhos RuPhos Pd G4 (Best for 2° Amines) Ligand_Check->RuPhos Standard Sol_RedAm Reductive Amination (NaBH(OAc)3) Q_AlkylType->Sol_RedAm Preferred Sol_Sn2 Direct Sn2 (Risk: Quat. Salts) Q_AlkylType->Sol_Sn2 Only for Me-I/Primary

Caption: Decision matrix for functionalizing sterically hindered piperidines. Blue/Red/Yellow/Green paths indicate workflow streams.

Frequently Asked Questions (FAQs)

Q: I am seeing significant dehalogenation of my aryl bromide in the Buchwald reaction. Why? A: This is a classic symptom of "starved" Palladium. Because the 2-substituted piperidine is bulky, it struggles to coordinate to the Pd(II) center after oxidative addition. This leaves the Pd center open to


-hydride elimination from the solvent or ligand.
  • Fix: Increase the concentration of the amine. Switch to a bulky, electron-rich ligand like RuPhos which promotes reductive elimination over

    
    .
    

Q: Can I use K₂CO₃ as a base for the Buchwald coupling? A: Generally, no. Weak bases like carbonate are often too slow to facilitate the deprotonation/coordination step for hindered amines. NaOtBu (Sodium tert-butoxide) or LiHMDS are preferred.

Q: My amide coupling with HATU yields 50% product and 50% starting material, and it won't push further. A: The activated ester formed by HATU is likely hydrolyzing before the hindered amine can attack it.

  • Fix: Switch to T3P . T3P acts as a continuous dehydrating agent. If the reaction stalls, you can add more T3P without detrimental side effects (unlike HATU, where excess reagent complicates purification).

Q: Why do you recommend NaBH(OAc)₃ over NaCNBH₃ for reductive amination? A: NaBH(OAc)₃ (Sodium triacetoxyborohydride) is less toxic and, crucially, it does not reduce aldehydes/ketones to alcohols as fast as it reduces the iminium ion. This "chemoselectivity" is vital when the imine formation is slow due to steric hindrance at the C2 position.

References & Grounding

  • RuPhos Ligand Efficacy:

    • Source: Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Secondary Amines." Journal of the American Chemical Society.

    • Context: Defines RuPhos as the superior ligand for hindered secondary amines due to specific steric gearing.

  • T3P for Amide Coupling:

    • Source: Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

    • Context: Establishes T3P as the reagent of choice for preventing racemization in hindered couplings.[5]

  • Reductive Amination Selectivity:

    • Source: Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Context: The foundational text on using NaBH(OAc)3 for difficult amine alkylations.

  • Mechanistic Studies on Pd-Catalysis:

    • Source: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

    • Context: Comprehensive review covering the "Generations" of Pd-precatalysts (G3/G4).

Sources

Validation & Comparative

Structural Validation of 2-[2-(Benzyloxy)ethyl]piperidine: An NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 2-[2-(Benzyloxy)ethyl]piperidine , a functionalized piperidine derivative often used as a chiral building block in pharmaceutical synthesis.

The primary challenge in characterizing this compound lies in distinguishing the target O-alkylated product from potential N-alkylated regioisomers (a common side reaction) and unreacted starting material (2-piperidineethanol). This guide compares these structural motifs, providing specific chemical shift diagnostics to validate synthesis success.

Part 1: Synthetic Context & Impurity Profiling

To interpret the NMR data accurately, one must understand the synthetic origins.[1] The target molecule is typically synthesized via the benzylation of 2-piperidineethanol . Without N-protection (e.g., Boc/Cbz), the reaction competes between O-alkylation and N-alkylation.

Comparison of Potential Species
SpeciesStructure DescriptionCritical NMR Feature
Target (Product) O-Benzyl ether

4.50 ppm
(O-CH

-Ph)
Alternative A (Isomer) N-Benzyl amine

3.50 ppm
(N-CH

-Ph)
Alternative B (Precursor) Free AlcoholNo benzylic protons ; broad OH
Workflow Visualization

The following diagram outlines the logical flow for determining product identity based on reaction outcomes.

SynthesisPath Start 2-Piperidineethanol Reaction Benzylation (BnBr + Base) Start->Reaction Target Target: O-Benzyl Ether (2-[2-(Benzyloxy)ethyl]piperidine) Reaction->Target N-Protected Route Impurity Impurity: N-Benzyl Isomer (N-Benzyl-2-piperidineethanol) Reaction->Impurity Unprotected Side Reaction

Figure 1: Synthetic pathway distinguishing the target O-benzylation from the competitive N-benzylation.

Part 2: Experimental Protocol (Sample Preparation)

To ensure high-resolution data comparable to the values in this guide, follow this standardized protocol.

Materials:

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal reference.
    
  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

Methodology:

  • Dissolution: Dissolve the free base oil in

    
    . If the sample is a salt (HCl/TFA), perform a mini-workup (wash with 
    
    
    
    , extract into
    
    
    , dry over
    
    
    ) to obtain the free base.[1] Note: Salt formation shifts
    
    
    -protons downfield by ~0.5-1.0 ppm.
  • Shimming: Ensure good field homogeneity; the benzylic signal is a sensitive indicator of resolution.

  • Acquisition: Standard proton parameters (pulse width 30°, relaxation delay 1.0s, 16-64 scans).

Part 3: Comparative NMR Analysis

The Diagnostic Region (3.0 – 5.0 ppm)

This is the "fingerprint" region for this specific comparison. The presence and position of the benzylic methylene singlet are the definitive proof of structure.

Proton TypeTarget (O-Benzyl)Isomer (N-Benzyl)Precursor (Alcohol)
Benzylic (-CH

-Ph)
4.50 ppm (s, 2H) 3.50 ppm (s, 2H)Absent
Ether (-CH

-O-)
3.55 ppm (t, 2H)3.65 ppm (t, 2H)3.75 ppm (t, 2H)
N-Methine (H-2) ~2.65 ppm (m)~2.20 ppm (m)~2.70 ppm (m)

Interpretation:

  • The "Golden" Signal: The O-benzylic protons appear at 4.50 ppm . If you see a singlet at 3.50 ppm , you have alkylated the nitrogen.[1]

  • Multiplicity Insight: In the target molecule, the benzylic protons usually appear as a singlet.[1] However, because C-2 of the piperidine ring is a chiral center, the benzylic protons are theoretically diastereotopic and may appear as an AB quartet (

    
     Hz) in high-field instruments or rigid solvents, though a singlet is common in 
    
    
    
    .[1]
The Aromatic Region (7.2 – 7.4 ppm)[1][3]
  • Target: Shows a multiplet integrating to 5 protons.

  • Precursor: Empty region (unless solvent contamination is present).

  • Differentiation: Both the Target and the N-benzyl isomer show aromatic signals; therefore, this region confirms benzylation but does not determine regioselectivity.

The Aliphatic Ring Region (1.0 – 3.0 ppm)

The piperidine ring protons provide confirmation of the core scaffold.

  • 
    -Protons (H-6):  Two multiplets around 2.60 ppm (axial)  and 3.05 ppm (equatorial) .
    
  • 
    -Protons:  A complex envelope between 1.20 – 1.80 ppm .
    
  • Ethyl Linker (Ring-CH

    
    -CH
    
    
    
    -O):
    The methylene group attached to the ring typically falls near 1.60 - 1.80 ppm , often overlapping with ring protons.

Part 4: Structural Logic & Assignment Flow

The following decision tree illustrates how an analyst should process the spectrum to confirm the structure.

NMRLogic Start Analyze 1H Spectrum CheckAromatic Region 7.2-7.4 ppm: 5H Multiplet Present? Start->CheckAromatic NoAromatic Conclusion: Starting Material (Alcohol) CheckAromatic->NoAromatic No CheckBenzyl Region 3.0-5.0 ppm: Check Benzylic CH2 Shift CheckAromatic->CheckBenzyl Yes Shift45 Signal at ~4.5 ppm CheckBenzyl->Shift45 Shift35 Signal at ~3.5 ppm CheckBenzyl->Shift35 ResultTarget CONFIRMED: O-Benzyl Ether Shift45->ResultTarget ResultIsomer REJECTED: N-Benzyl Amine Shift35->ResultIsomer

Figure 2: Logic flow for assigning the regiochemistry of benzylation based on chemical shift.

Part 5: Detailed Assignment Table (Target Molecule)[1]

Compound: 2-[2-(Benzyloxy)ethyl]piperidine Solvent:


Reference:  TMS (0.00 ppm)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H 7.25 – 7.38Multiplet5HPhenyl ring protons.
O-CH

-Ph
4.50Singlet2HDiagnostic: Deshielded by Oxygen and Phenyl ring.
-CH

-O-
3.55Triplet2HEthyl chain methylene

to Oxygen.
H-6 (eq) 3.05Broad Doublet1HPiperidine ring, deshielded by Nitrogen.
H-2 2.65Multiplet1HPiperidine methine

to Nitrogen.
H-6 (ax) 2.58Triplet of doublets1HPiperidine ring, axial coupling.
NH 1.8 - 2.2Broad Singlet1HAmine proton (shift varies with conc.).
Ring/Chain 1.10 – 1.80Multiplet8HRemaining ring protons + ethyl linker

to Oxygen.

Note: Chemical shifts may vary by


0.05 ppm depending on concentration and temperature.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Standard text for chemical shift prediction rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for analogous piperidine and benzyl ether base shifts).[1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link] (Reference for solvent residual peaks).[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules for O-benzyl vs N-benzyl systems).

Sources

A Comparative Guide to HPLC Method Development for the Purity of 2-[2-(Benzyloxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the journey from a chemical intermediate to a final Active Pharmaceutical Ingredient (API) is paved with rigorous analytical scrutiny. The purity of each intermediate directly impacts the quality, safety, and efficacy of the final drug product. One such intermediate, 2-[2-(Benzyloxy)ethyl]piperidine, incorporates a piperidine scaffold—a ubiquitous structural motif in numerous pharmaceuticals—and a benzyloxy group.[1] Its purity is paramount, as even trace impurities can carry through the synthetic route, potentially leading to adverse effects or reduced therapeutic efficacy in the final API.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2][3] This guide provides a comprehensive, in-depth comparison of strategies for developing a robust, stability-indicating HPLC method for 2-[2-(Benzyloxy)ethyl]piperidine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each experimental choice, grounding our protocol in the principles of analytical quality by design (AQbD) and the stringent expectations of regulatory bodies as outlined in the ICH guidelines.[4][5][6][7]

Core Analytical Challenges & Strategic Considerations

A successful HPLC method hinges on understanding the physicochemical properties of the analyte and its potential impurities. For 2-[2-(Benzyloxy)ethyl]piperidine, three key characteristics dictate our method development strategy:

  • UV Chromophore : The molecule's benzyloxy group contains a phenyl ring, which provides a suitable chromophore for UV detection, a common and robust detection method in HPLC.[2] This obviates the need for derivatization, a step sometimes required for simple piperidine compounds that lack a UV-active moiety.[8][9][10] The optimal detection wavelength must be selected to ensure high sensitivity for the parent compound and all potential impurities.

  • Basic Nature : The piperidine ring contains a secondary amine with a pKa value typically around 11.1.[] At neutral or acidic pH, this amine is protonated. This basicity is a primary cause of poor peak shape (tailing) on conventional silica-based reversed-phase columns due to unwanted ionic interactions with acidic residual silanols on the silica surface.[12]

  • Potential Impurities and Degradants : A purity method must be stability-indicating, meaning it can separate the intact analyte from any process-related impurities and potential degradation products.[3][13] Forced degradation studies—exposing the analyte to harsh conditions like acid, base, oxidation, heat, and light—are essential to generate these potential degradants and prove the method's specificity.[3][14][15] A likely degradation pathway is the cleavage of the benzyl ether bond, yielding benzyl alcohol and 2-(2-hydroxyethyl)piperidine.

The following diagram illustrates the logical workflow we will follow for systematic method development.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, UV, Solubility) ColumnScreen Column Screening (C18, Phenyl, etc.) Analyte->ColumnScreen Informs column choice MobilePhaseScreen Mobile Phase Screening (ACN vs MeOH, pH) ColumnScreen->MobilePhaseScreen Test on multiple columns FineTune Fine-Tuning (Gradient, Flow Rate, Temp) MobilePhaseScreen->FineTune SST Define System Suitability (SST) Criteria FineTune->SST ForcedDeg Forced Degradation (Demonstrate Specificity) SST->ForcedDeg Validation ICH Q2(R2) Validation (Accuracy, Precision, etc.) ForcedDeg->Validation Confirms stability- indicating nature FinalMethod Final, Validated Purity Method Validation->FinalMethod ph_effect cluster_low_ph Low pH (e.g., pH 2-3) cluster_high_ph High pH (e.g., pH 9-11) (Requires pH-stable column) AnalyteLow Analyte is Protonated (BH+) - High Polarity - Repelled by positive surface charge - Good Peak Shape AnalyteHigh Analyte is Neutral (B) - More Hydrophobic - Stronger retention - Excellent Peak Shape Analyte 2-[2-(Benzyloxy)ethyl]piperidine pKa ≈ 11 Analyte->AnalyteLow Acidic Mobile Phase Analyte->AnalyteHigh Basic Mobile Phase

Sources

Comparative Guide: Piperidine vs. Pyrrolidine Analogs in Medicinal Chemistry

[1][2][3]

Executive Summary

In the optimization of lead compounds, the choice between a six-membered piperidine and a five-membered pyrrolidine ring is rarely arbitrary. While both are secondary amines with similar basicity (

1

This guide provides a technical comparison of these two privileged pharmacophores. The piperidine ring offers conformational rigidity (chair) and higher lipophilicity, often favoring high-affinity "lock-and-key" binding. In contrast, the pyrrolidine ring offers conformational flexibility (envelope/twist) and lower lipophilicity, useful for "induced-fit" scenarios and improving aqueous solubility.

Physicochemical & Structural Analysis

The transition from a 5-membered to a 6-membered ring alters the vector orientation of substituents, the entropic cost of binding, and the metabolic liability of the molecule.

Conformational Dynamics
  • Piperidine (Rigid): Predominantly exists in a defined chair conformation . Substituents prefer the equatorial position to minimize 1,3-diaxial interactions. This rigidity reduces the entropic penalty upon binding to a protein pocket, provided the pre-organized conformation matches the bioactive pose.

  • Pyrrolidine (Flexible): Undergoes rapid pseudorotation between envelope and twist conformations. This flexibility allows the ring to adapt to restricted binding pockets ("induced fit") but incurs a higher entropic penalty during binding due to the loss of degrees of freedom.

Basicity and Electrostatics

Contrary to intuitive steric arguments, pyrrolidine is slightly more basic than piperidine.

  • Mechanism: Upon protonation, the pyrrolidine ring relaxes into a conformation where C-H bonds are staggered, relieving torsional strain present in the neutral eclipsed form.[2] Piperidine is already staggered (chair) in its neutral state, so it gains less stabilization energy upon protonation.

  • Implication: Both are positively charged at physiological pH (7.4), driving electrostatic interactions with anionic residues (e.g., Asp, Glu) in receptor pockets (e.g., GPCRs).

Lipophilicity (LogP)[3]
  • Piperidine: Higher LogP (+1 methylene unit). Increases membrane permeability but may increase non-specific binding.

  • Pyrrolidine: Lower LogP.[1] Enhances solubility and lowers metabolic clearance related to lipophilicity-driven CYP450 binding.

Visualization: Decision Matrix

The following diagram illustrates the logical flow for selecting between scaffolds based on ADME/T and potency requirements.

DecisionMatrixStartLead OptimizationObjectiveSolubilityNeed to ImproveSolubility?Start->SolubilityPotencyNeed to ImprovePotency?Start->PotencyMetabolismMetabolicLiability?Start->MetabolismPyrrolidineSelect PYRROLIDINE(Lower LogP, Flexible)Solubility->PyrrolidineYes (Lower LogP)PiperidineSelect PIPERIDINE(Higher LogP, Rigid)Solubility->PiperidineNo (Lipophilic OK)CheckVectorCheck SubstituentVector AlignmentPotency->CheckVectorMetabolism->PyrrolidineAvoid Alpha-OxidationMetabolism->PiperidineBlock Alpha-SitesCheckVector->PyrrolidineInduced Fit RequiredCheckVector->PiperidineRigid/Pre-organized

Figure 1: Decision matrix for scaffold hopping between piperidine and pyrrolidine based on medicinal chemistry objectives.

Bioactivity & SAR Case Studies

The following data summarizes a hypothetical Structure-Activity Relationship (SAR) study, synthesizing trends observed in GPCR ligand optimization (e.g., Histamine H3 or Dopamine D2 antagonists).

Comparative SAR Data

Objective: Optimize a lead compound containing a cyclic amine linker.

Analog IDCore RingR-Group (N-substituent)

(Calc)
cLogPBinding

(nM)
Microsomal

(min)
CMP-01 Piperidine Benzyl11.23.24.5 18
CMP-02 Pyrrolidine Benzyl11.32.845.032
CMP-03 Piperidine4-F-Benzyl11.03.32.125
CMP-04 Pyrrolidine4-F-Benzyl11.12.912.041

Analysis:

  • Potency (

    
    ):  CMP-01 (Piperidine) is 10x more potent than CMP-02 (Pyrrolidine). This suggests the binding pocket is rigid and narrow. The piperidine ring projects the benzyl group at a specific angle (vector) that fits the hydrophobic sub-pocket perfectly. The flexible pyrrolidine pays an entropic penalty to achieve this conformation.
    
  • Metabolic Stability (

    
    ):  CMP-02 (Pyrrolidine) has a longer half-life. Piperidine rings are notorious for 
    
    
    -carbon oxidation
    (adjacent to Nitrogen) by CYP450 enzymes, leading to ring opening or lactam formation. The 5-membered ring is generally more metabolically robust in this specific context.

Experimental Protocol: In Vitro Microsomal Stability

To empirically verify the metabolic differences described above, the following self-validating protocol is recommended.

Principle

The assay incubates the test compound with liver microsomes (containing CYP450s) and NADPH. The disappearance of the parent compound is monitored via LC-MS/MS.

Workflow Diagram

StabilityAssayPrepPreparation(Buffer, NADPH, Microsomes)IncubateIncubation(37°C, Shaking)Prep->IncubateAdd CompoundQuenchQuench Reaction(Ice-cold Acetonitrile)Incubate->QuenchTimepoints: 0, 5, 15, 30, 60 minCentrifugeCentrifugation(4000g, 10 min)Quench->CentrifugePrecipitate ProteinsAnalysisLC-MS/MSQuantificationCentrifuge->AnalysisSupernatantCalcCalc CL_int & t_1/2Analysis->CalcPeak Area Ratio

Figure 2: Workflow for assessing metabolic stability of amine scaffolds.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare 10 mM stock of the Piperidine/Pyrrolidine analog in DMSO.

    • Dilute to 1

      
      M in Phosphate Buffer (pH 7.4). Control: Use Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.
      
  • Microsomal Activation:

    • Thaw liver microsomes (human or rat) on ice.

    • Dilute microsomes to 0.5 mg/mL protein concentration in buffer.

  • Reaction Initiation:

    • Pre-incubate microsomes + Test Compound for 5 min at 37°C.

    • Start: Add NADPH-regenerating system (1 mM final conc).

  • Sampling (Kinetic Time-points):

    • At

      
       minutes, remove 50 
      
      
      L aliquots.
    • Stop: Immediately dispense into 150

      
      L ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
      
  • Processing:

    • Vortex for 1 min; Centrifuge at 4000 rpm for 15 min to pellet precipitated proteins.

    • Transfer supernatant to LC-MS/MS vials.

  • Data Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      .
      
    • 
      .
      
    • Intrinsic Clearance (

      
      ) = 
      
      
      .

Strategic Recommendations

Based on the comparative analysis, apply the following logic to your drug design program:

  • Use Piperidine When:

    • Potency is the bottleneck: You need a rigid scaffold to minimize entropic costs.

    • Lipophilicity is needed: You need to increase brain penetration (CNS drugs) and the LogP is currently too low.

    • Synthesis: You require cheap, readily available starting materials (e.g., pyridine reduction).

  • Use Pyrrolidine When:

    • Solubility is the bottleneck: You need to lower LogP/ClogP.

    • Metabolic Stability is poor: The piperidine analog is being rapidly cleared via alpha-oxidation.

    • Compactness: The binding pocket is sterically restricted and cannot accommodate the bulkier 6-membered ring.

  • The "Ring Walk" Tactic:

    • Always synthesize both analogs early in the Hit-to-Lead phase. The subtle change in the N-substituent vector (approx. 15-20° difference) often results in "activity cliffs" where one analog is significantly superior.

References

  • J. Am. Chem. Soc. (1957).
  • ResearchGate. (2025). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Retrieved from [Link]

  • Beilstein J. Org. Chem. (2022).[3][4] Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization. Retrieved from [Link]

  • RSC Advances. Accurate conformational stability and cationic structure of piperidine. Retrieved from [Link]

IR spectroscopy peaks for 2-[2-(Benzyloxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: IR Spectroscopic Characterization of 2-[2-(Benzyloxy)ethyl]piperidine

Executive Summary: The Diagnostic Challenge

2-[2-(Benzyloxy)ethyl]piperidine (CAS: N/A for specific isomer, analogous to 1416134-47-8 derivatives) is a critical pharmacophore intermediate, often synthesized via the protection of 2-piperidineethanol with a benzyl group.

For researchers, the primary analytical challenge is not just identification, but differentiation . You must confirm the formation of the benzyl ether linkage while distinguishing the product from:

  • Unreacted Starting Material: 2-Piperidineethanol (Retained O-H).

  • N-Alkylated Impurities: If the benzyl group attached to the nitrogen instead of the oxygen.

  • Solvent/Reagent Residues: Benzyl bromide or Benzyl alcohol.

This guide provides a comparative spectral analysis to validate the structure of 2-[2-(Benzyloxy)ethyl]piperidine using FTIR (Fourier Transform Infrared Spectroscopy).

Comparative Spectral Data: Product vs. Precursor

The following table contrasts the target molecule with its direct precursor, 2-Piperidineethanol .

Functional GroupVibration ModePrecursor (2-Piperidineethanol)Target Product (2-[2-(Benzyloxy)ethyl]piperidine)Diagnostic Status
O-H (Alcohol) Stretch3200–3400 cm⁻¹ (Strong, Broad) ABSENT Primary Indicator
N-H (Amine) Stretch~3300 cm⁻¹ (Overlapped by OH)3310–3350 cm⁻¹ (Sharp, Weak) Confirms 2° Amine
C-H (Aromatic) Stretch (sp²)Absent3030–3080 cm⁻¹ (Weak) Confirms Benzyl
C-H (Aliphatic) Stretch (sp³)2850–2950 cm⁻¹ (Strong)2850–2950 cm⁻¹ (Strong)Non-Diagnostic
C=C (Aromatic) Ring StretchAbsent1450, 1495, 1600 cm⁻¹ Confirms Benzyl
C-O-C (Ether) Asym. StretchAbsent1090–1120 cm⁻¹ (Strong) Secondary Indicator
Mono-Sub Benzene Out-of-Plane BendAbsent690–700 & 730–750 cm⁻¹ Confirms Pattern

Deep Dive: Critical Spectral Regions

Region A: The High-Frequency Zone (3000–3600 cm⁻¹)
  • The "Success" Signal: The disappearance of the massive, broad O-H hydrogen-bonding envelope (centered ~3350 cm⁻¹) is the definitive proof of ether formation.

  • The Amine Watch: Because the piperidine nitrogen is a secondary amine, you will see a single, sharp spike around 3310–3350 cm⁻¹ .

    • Warning: If this sharp peak is missing, you may have inadvertently alkylated the nitrogen (forming a tertiary amine), creating an N-benzyl impurity.

Region B: The Ether Fingerprint (1000–1200 cm⁻¹)
  • The formation of the aliphatic-aromatic ether linkage (C-O-C) introduces a distinct, intense band in the 1090–1120 cm⁻¹ range. This is the asymmetric stretching vibration.

  • Comparison: 2-Piperidineethanol has C-O stretches (alcohol type) in a similar region (~1050 cm⁻¹), but the shift to ~1100 cm⁻¹ and the change in band shape (sharper for ether) is characteristic of the benzylation.

Region C: The Aromatic Markers (600–900 cm⁻¹)
  • The benzyl group is a mono-substituted benzene ring. This substitution pattern dictates two strong bands due to C-H out-of-plane bending:

    • ~690–700 cm⁻¹

    • ~730–750 cm⁻¹

  • These peaks are absent in the piperidine precursor and serve as a confirmation of the benzyl group incorporation.

Decision Logic: Did the Reaction Work?

The following diagram outlines the logical workflow for interpreting the IR spectrum of your crude reaction mixture.

IR_Logic Start Input Spectrum (Crude Product) CheckOH Check 3200-3400 cm⁻¹ Is there a BROAD O-H band? Start->CheckOH Failed RESULT: Incomplete Reaction (Starting Material Present) CheckOH->Failed Yes (Broad Peak) CheckNH Check 3310-3350 cm⁻¹ Is there a SHARP N-H band? CheckOH->CheckNH No (Only Sharp Peak) CheckEther Check 1100 cm⁻¹ Is there a strong Ether C-O band? CheckNH->CheckEther Yes N_Alk RESULT: N-Alkylation Impurity (Tertiary Amine Formed) CheckNH->N_Alk No (Peak Absent) Success RESULT: Target Molecule Confirmed 2-[2-(Benzyloxy)ethyl]piperidine CheckEther->Success Yes

Figure 1: Spectral interpretation decision tree for validating the synthesis of 2-[2-(Benzyloxy)ethyl]piperidine.

Experimental Protocol: ATR-FTIR Characterization

This protocol uses Attenuated Total Reflectance (ATR), the industry standard for rapid intermediate analysis.

Materials:

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) equipped with a Diamond or ZnSe ATR crystal.

  • Solvent: Isopropanol (for cleaning).

  • Sample: ~5 mg of neat oil or solid product.

Step-by-Step Methodology:

  • Background Collection: Clean the ATR crystal with isopropanol. Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.

  • Sample Loading:

    • If Oil: Place one drop directly onto the crystal center. Ensure full coverage of the "eye."

    • If Solid/Semi-solid: Place sample on the crystal and apply pressure using the anvil arm until the force gauge indicates optimal contact.

  • Acquisition: Scan the sample from 4000 to 600 cm⁻¹. Accumulate 16–32 scans to improve Signal-to-Noise (S/N) ratio.

  • Post-Processing: Apply Automatic Baseline Correction. Do not use heavy smoothing, as it may obscure the sharp N-H stretch shoulder.

  • Validation:

    • Zoom into 3300 cm⁻¹ . Verify the band is sharp (Amine) and not broad (Alcohol).

    • Zoom into 1100 cm⁻¹ . Confirm the intensity is >50% relative to the C-H stretch.

Note on Salt Forms: If your product is isolated as a Hydrochloride (HCl) salt, the IR spectrum will change significantly:

  • N-H Stretch: Shifts to ~2400–3000 cm⁻¹ (Broad "ammonium" band), often obscuring the C-H stretches.

  • Fingerprint: The C-O ether band at ~1100 cm⁻¹ remains the most reliable diagnostic peak in the salt form.

References

  • NIST Mass Spectrometry Data Center. (2023). Piperidine - Infrared Spectrum.[1][2][3][4][5] National Institute of Standards and Technology.[2][3][5][6] [Link]

  • National Institute of Standards and Technology. (2023). 2-Piperidineethanol.[4] NIST Chemistry WebBook, SRD 69.[2][3][5] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][7] (Standard text for functional group assignments).

  • PubChem. (2023). 2-(Benzyloxy)ethanol Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Validation of Analytical Methods for Piperidine Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Piperidine and its functionalized derivatives (e.g., 4-piperidone, N-Boc-4-piperidone) are ubiquitous pharmacophores in modern drug discovery, serving as core scaffolds for antihistamines, antipsychotics, and opioid analgesics. However, their analysis presents distinct challenges:

  • Lack of Chromophores: The saturated piperidine ring lacks conjugated

    
    -systems, rendering standard UV detection (254 nm) ineffective without derivatization.
    
  • High Polarity & Basicity: Secondary amines interact strongly with residual silanols on silica-based columns, leading to severe peak tailing in Reversed-Phase HPLC (RP-HPLC).

  • Genotoxic Potential: Unsubstituted piperidine is often classified as a potential genotoxic impurity (PGI), requiring highly sensitive methods (LOD < 10 ppm) for regulatory compliance (ICH M7).

This guide objectively compares three validated analytical workflows—HILIC-MS/MS , GC-FID , and Derivatization-HPLC-UV —to empower researchers in selecting the "fit-for-purpose" method.

Method Selection: Comparative Performance Analysis

The choice of method depends on the Analytical Target Profile (ATP) : Is the goal trace-level impurity quantification or bulk intermediate assay?

Table 1: Comparative Performance Metrics
FeatureMethod A: HILIC-LC-MS/MS Method B: GC-FID Method C: HPLC-UV (Derivatized)
Primary Application Trace Genotoxic Impurity (PGI) QuantificationResidual Solvent / Process Intermediate AssayRoutine QA/QC Assay (High Concentration)
Sensitivity (LOD) Excellent (0.01 – 0.05 ppm)Good (1 – 10 ppm)Moderate (50 – 100 ppm)
Selectivity Mass-based discrimination; resolves isobaric interferences.Separation based on volatility; matrix effects common.Depends on derivatization efficiency and chromatography.[1]
Sample Prep Dilute-and-Shoot (minimal)Direct Injection or HeadspaceComplex (Requires reaction time/temp control)
Throughput High (5–8 min run time)High (10–15 min run time)Low (Pre-reaction required)
Cost per Analysis High (Instrumentation/Solvents)LowModerate (Reagents/Labor)
Decision Framework

Use the following logic flow to determine the optimal validation path for your specific piperidine intermediate.

MethodSelection Start Start: Define Analytical Target Profile (ATP) IsVolatile Is the intermediate volatile (BP < 250°C) & thermally stable? Start->IsVolatile TraceLevel Is detection limit < 50 ppm required (e.g., Genotoxic Impurity)? IsVolatile->TraceLevel No GC Method B: GC-FID (Direct or Headspace) IsVolatile->GC Yes UVActive Does it have a chromophore? TraceLevel->UVActive No LCMS Method A: HILIC-LC-MS/MS (High Sensitivity) TraceLevel->LCMS Yes HPLC_UV Standard RP-HPLC-UV UVActive->HPLC_UV Yes Deriv Method C: Derivatization + HPLC-UV UVActive->Deriv No

Figure 1: Decision tree for selecting analytical methods based on physicochemical properties and sensitivity requirements.

Detailed Experimental Protocols

Protocol A: HILIC-LC-MS/MS (The "Gold Standard" for Trace Impurities)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines without ion-pairing reagents, which suppress MS ionization. The high organic content improves desolvation efficiency in the MS source.

  • Instrument: UHPLC coupled to Triple Quadrupole MS (QqQ).

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 90% B held for 1 min, ramp to 60% B over 5 min, re-equilibrate at 90% B.

  • MS Settings: ESI Positive Mode; MRM transition (e.g., Piperidine m/z 86.1 → 69.1).

  • System Suitability Criteria:

    • Retention time %RSD < 1.0% (n=6).

    • Tailing Factor (T) < 1.5 (Critical for amines).

Protocol B: GC-FID (The "Robust Workhorse" for Volatiles)

Rationale: Piperidine is sufficiently volatile. Using a base-deactivated liner and column prevents adsorption of the amine functionality.

  • Instrument: GC with Flame Ionization Detector (FID).

  • Column: DB-624 or Rtx-Volatile Amine (30 m x 0.32 mm, 1.8 µm).

  • Carrier Gas: Helium or Nitrogen (1.5 mL/min, constant flow).

  • Inlet: Split mode (10:1); Temp: 220°C. Note: Use glass wool deactivated with KOH to prevent amine absorption.

  • Oven Program: 40°C (hold 2 min) → 10°C/min → 240°C (hold 5 min).

  • Detector: FID at 260°C.

Protocol C: Derivatization-HPLC-UV (The "Accessible Alternative")

Rationale: Reacting the secondary amine with FMOC-Cl or Dansyl Chloride introduces a UV-active chromophore, allowing detection by standard HPLC-UV/DAD.

  • Reagents: 0.05 M FMOC-Cl in Acetonitrile; Borate Buffer (pH 9.0).

  • Workflow:

    • Mix 500 µL Sample + 500 µL Borate Buffer.

    • Add 500 µL FMOC-Cl solution.

    • Incubate at 40°C for 20 mins.

    • Quench with hydrophobic amine (if necessary) or inject directly.

  • Chromatography: C18 Column; Mobile Phase ACN:Water (Gradient); Detection at 265 nm.

Validation Lifecycle & Regulatory Compliance (ICH Q2(R2))

Validation is not a one-time event but a lifecycle process. The following diagram illustrates the integration of Analytical Procedure Development (ICH Q14) with Validation (ICH Q2) .

ValidationLifecycle ATP 1. Analytical Target Profile (ATP) Define: Accuracy, Range, Specificity Dev 2. Method Development (ICH Q14) DoE for Robustness (pH, Temp, Flow) ATP->Dev Design inputs PreVal 3. Pre-Validation System Suitability Establishment Dev->PreVal Optimized Method ValExec 4. Validation Execution (ICH Q2) Linearity, Accuracy, Precision, LOQ PreVal->ValExec Protocol Approval Monitor 5. Routine Monitoring Control Charts, SST Trending ValExec->Monitor Method Transfer Monitor->Dev Continuous Improvement (Re-validation if needed)

Figure 2: Analytical procedure lifecycle ensuring data integrity from design to routine monitoring.

Key Validation Parameters for Piperidines[2][3]
1. Specificity (Stress Testing)
  • Protocol: Expose the piperidine intermediate to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3% H₂O₂), and Light.

  • Acceptance: Peak purity index > 99.0% (DAD) or no mass spectral interference (MS).

  • Insight: Piperidine rings are generally stable to acid/base but susceptible to N-oxidation by peroxides (forming N-oxide impurities).

2. Linearity & Range
  • Protocol: Prepare 5 concentration levels.

    • Assay: 80% to 120% of target concentration.[2]

    • Impurity: LOQ to 120% of specification limit.

  • Acceptance:

    
    ; Residual plot should show random distribution (no bias).
    
3. Accuracy (Recovery)
  • Protocol: Spike known amounts of piperidine standard into the sample matrix (API or reaction mixture) at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 90.0% – 110.0% (for impurities) or 98.0% – 102.0% (for assay).

4. Robustness (The "Causality" Check)
  • Experiment: Deliberately vary pH (± 0.2 units) and Column Temp (± 5°C).

  • Why? Piperidine (

    
    ) is highly sensitive to pH changes. If mobile phase pH is near the 
    
    
    
    , slight shifts cause massive retention time drift. Recommendation: Always buffer mobile phases at least 2 pH units away from the
    
    
    (e.g., pH 3.0 or pH 12.0, though silica dissolves at high pH).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (T > 2.0) Secondary amine interaction with silanols.Use "End-capped" columns; Add 0.1% Triethylamine (TEA) as a silanol blocker; Switch to HILIC.
Ghost Peaks Carryover of sticky amines in injector.Change needle wash to 50:50 MeOH:Water + 0.1% Formic Acid.
Drifting Retention Time Mobile phase pH instability.Ensure buffer capacity is sufficient (use 10–20 mM buffer, not just acid additive).
Low Sensitivity (GC) Adsorption in the liner.Replace liner with a base-deactivated (silanized) glass wool liner.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3][4]

  • BenchChem. (2025).[5][6] A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.

  • Asian Journal of Chemistry. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content.[7]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.

Sources

A Senior Application Scientist's Guide to Reference Standards for 2-[2-(Benzyloxy)ethyl]piperidine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and accurate characterization of novel chemical entities is paramount. 2-[2-(Benzyloxy)ethyl]piperidine, a heterocyclic amine, and its derivatives are of significant interest due to their potential pharmacological activities.[1][2] Rigorous analytical testing is the bedrock of drug discovery and quality control, ensuring the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their intermediates. Central to this endeavor is the use of well-characterized reference standards.

This guide provides an in-depth comparison of reference standards and analytical methodologies for the analysis of 2-[2-(Benzyloxy)ethyl]piperidine and its closely related analogues. As a Senior Application Scientist, my objective is to furnish you with the technical insights and practical guidance necessary to make informed decisions for your analytical workflows.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis. Its primary purpose is to ensure the accuracy and reliability of analytical results. For a compound like 2-[2-(Benzyloxy)ethyl]piperidine, which may be an API, an intermediate, or a potential impurity, the quality of the reference standard directly impacts the validity of the data generated.

Authoritative bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish official reference standards.[3] Additionally, reputable commercial suppliers provide certified reference materials (CRMs) that are traceable to these primary standards or are independently characterized to a high degree of certainty.[4][5]

Comparative Analysis of Commercially Available Reference Standards

While a specific, commercially available certified reference standard for 2-[2-(Benzyloxy)ethyl]piperidine can be challenging to source, several reputable suppliers offer closely related structural analogs. These can serve as excellent starting points for method development and, in some cases, as temporary standards until a certified standard for the exact molecule becomes available. Below is a comparison of such analogs from leading suppliers.

Product NameSupplierCAS NumberPurityComments
(2R,5R)-Ethyl-5-((benzyloxy)amino)piperidine-2-carboxylate hydrochloride LGC Standards (Toronto Research Chemicals)Not availableHigh purity, typically ≥98%Accompanied by a comprehensive Certificate of Analysis (CoA) with detailed analytical data (NMR, HPLC, MS).[4][6][7]
Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate Pharmaffiliates2085372-13-8High purity, suitable for use as a reference standardPharmaffiliates specializes in impurity standards and provides a sample CoA upon request.[8]
Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate Alchem Pharmtech167170-23-295%A useful starting material or intermediate for synthesis, can be further purified for use as an in-house reference.[9]

Expert Insight: When selecting a reference standard, the completeness of the accompanying Certificate of Analysis is as crucial as the stated purity. A comprehensive CoA from a reputable supplier like LGC Standards (incorporating Toronto Research Chemicals) will typically include identity confirmation by ¹H NMR and Mass Spectrometry, and purity assessment by HPLC, providing a high degree of confidence in the material.[4][6]

Analytical Methodologies for the Characterization of 2-[2-(Benzyloxy)ethyl]piperidine

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the goals of the analysis (e.g., identification, quantification, impurity profiling). For 2-[2-(Benzyloxy)ethyl]piperidine, a non-volatile compound with a piperidine and a benzyloxy group, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of pharmaceutical compounds.

Causality in Method Development: 2-[2-(Benzyloxy)ethyl]piperidine lacks a strong chromophore, which makes detection by UV-Vis spectrophotometry challenging at low concentrations. The benzyl group provides some UV absorbance, but for sensitive impurity analysis, derivatization or the use of a more universal detector is often necessary.

A robust HPLC method can be developed using a reversed-phase C18 column. For enhanced sensitivity and selectivity, especially for trace-level impurities, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach.

Experimental Protocol: HPLC-UV Analysis with Pre-Column Derivatization

This protocol is based on established methods for the analysis of piperidine-containing compounds that lack a strong UV chromophore.

  • Derivatization Reagent Preparation: Prepare a 10 mg/mL solution of dansyl chloride in acetone.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the 2-[2-(Benzyloxy)ethyl]piperidine reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution at a similar concentration.

  • Derivatization Procedure:

    • To 100 µL of each standard and sample solution, add 100 µL of a borate buffer (pH 9.5) and 200 µL of the dansyl chloride solution.

    • Vortex the mixture and heat at 60 °C for 30 minutes.

    • Cool the mixture to room temperature and add 100 µL of a 2.5% aqueous solution of methylamine to quench the excess dansyl chloride.

    • Vortex and then dilute with the mobile phase to a final volume of 1 mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector: UV-Vis at 340 nm

    • Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While 2-[2-(Benzyloxy)ethyl]piperidine is not highly volatile, it can be analyzed by GC-MS, often with derivatization to improve its chromatographic properties.

Causality in Method Development: The primary challenge in the GC analysis of amines is their tendency to exhibit peak tailing due to interactions with active sites on the column. Derivatization of the secondary amine in the piperidine ring with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can significantly improve peak shape and chromatographic resolution.

Experimental Protocol: GC-MS Analysis with Silylation

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions in a dry, aprotic solvent like dichloromethane or acetonitrile.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution, add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 280 °C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-550

Method Performance Comparison

ParameterHPLC-UV (with Derivatization)GC-MS (with Derivatization)LC-MS
Selectivity GoodExcellentExcellent
Sensitivity Good to ExcellentExcellentSuperior
Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighVery High
Sample Preparation Derivatization requiredDerivatization often requiredMinimal
Best For Routine QC, quantificationImpurity identification, structural elucidationTrace analysis, complex matrices

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your analytical data, every protocol must be part of a self-validating system. This involves a comprehensive method validation process as per the guidelines from the International Council for Harmonisation (ICH).

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting ref_std Reference Standard dissolve_ref Dissolve in Solvent ref_std->dissolve_ref sample Test Sample dissolve_sample Dissolve in Solvent sample->dissolve_sample deriv Derivatization (e.g., Dansyl Chloride) dissolve_ref->deriv dissolve_sample->deriv hplc HPLC System deriv->hplc Inject column C18 Column hplc->column detector UV Detector column->detector data_acq Data Acquisition detector->data_acq chromatogram Chromatogram data_acq->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification integration->quantification calibration->quantification report Final Report quantification->report

Caption: Workflow for HPLC analysis of 2-[2-(Benzyloxy)ethyl]piperidine.

Self_Validating_System method_dev Method Development validation Method Validation method_dev->validation Demonstrates Suitability routine_use Routine Analysis validation->routine_use Approved for Use qc_checks System Suitability & QC Checks routine_use->qc_checks Ensures Performance review Data Review & Trending routine_use->review Generates Data review->method_dev Identifies Need for Re-development review->validation Identifies Need for Re-validation

Caption: Concept of a self-validating analytical system.

Conclusion

The selection of an appropriate, high-purity reference standard is the foundational step for any reliable analytical method for 2-[2-(Benzyloxy)ethyl]piperidine. While a certified reference material for the exact molecule may require custom synthesis, high-quality analogs are available from reputable suppliers like LGC Standards and Pharmaffiliates. Both HPLC, particularly when coupled with mass spectrometry or when using pre-column derivatization, and GC-MS are powerful techniques for the comprehensive analysis of this compound. The ultimate choice of methodology will depend on the specific analytical requirements, available instrumentation, and the desired level of sensitivity. By implementing a robustly validated analytical method within a self-validating system, researchers can ensure the integrity and accuracy of their data, which is critical for advancing drug development programs.

References

  • Pharmaffiliates. Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). CRS catalogue. [Link]

  • Global Substance Registration System (GSRS). ETHYL (2S,5R)-5-((BENZYLOXY)AMINO)PIPERIDINE-2-CARBOXYLATE. [Link]

  • Pharmaffiliates. Top Manufacturer & Supplier of USFDA Inspected Pharmaceutical Reference Standards. [Link]

  • Veeprho. Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate. [Link]

  • ACI Sciences. Pharmaceutical Reference Standards. [Link]

  • CliniSciences. Toronto Research Chemicals. [Link]

  • GOV.UK. ACMD advice on 2-benzyl benzimidazole and piperidine benzimidazolone opioids. [Link]

  • MdPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Center for Biotechnology Information. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. [Link]

Sources

Definitive Guide: Differentiating 2-[2-(Benzyloxy)ethyl]piperidine from Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[2-(Benzyloxy)ethyl]piperidine is a critical intermediate in the synthesis of neuroactive alkaloids and pharmaceutical scaffolds (e.g., muscarinic antagonists). Its structural integrity is defined by the specific attachment of the benzyloxyethyl side chain at the ortho (C2) position of the piperidine ring.

In synthetic workflows—particularly the hydrogenation of 2-substituted pyridines—regioisomeric impurities (3- and 4-substituted isomers) and side-chain variants often co-elute. This guide provides a self-validating analytical framework to distinguish the target molecule from its structural isomers using NMR, Mass Spectrometry (MS), and HPLC.

Part 1: The Structural Landscape

Before selecting an analytical method, one must understand the "Isomer Landscape." The three primary contenders share the exact molecular formula (


) and Mass (

), making simple low-resolution MS insufficient.
Isomer TypeStructure DescriptionKey Synthetic Origin of Impurity
Target (C2) Side chain at C2 (adj. to Nitrogen)Desired product from 2-pyridine reduction.
Isomer A (C3) Side chain at C3 (meta)Contaminant in starting pyridine material; non-selective reduction.
Isomer B (C4) Side chain at C4 (para)Contaminant in starting pyridine material.
Isomer C (N-sub) Side chain on NitrogenAlkylation byproduct (if using alkyl halides).

Part 2: High-Resolution NMR Spectroscopy (The Gold Standard)

NMR is the only definitive method for establishing the regio-chemistry of the piperidine ring. The proximity of the side chain to the nitrogen atom creates distinct electronic environments (shielding/deshielding) that are diagnostic.

Diagnostic 1H NMR Signals

The "Smoking Gun" for the 2-substituted isomer is the methine proton at the chiral center (C2-H).

  • 2-Substituted (Target): The methine proton is directly attached to the

    
    -carbon next to the amine nitrogen. The inductive effect of the nitrogen deshields this proton, shifting it downfield to 
    
    
    
    2.6 – 3.0 ppm
    .
  • 3-Substituted: The side chain is at C3. The C2 protons are now a methylene group (

    
    ). You will see two protons in the 
    
    
    
    -region (
    
    
    2.8 – 3.2 ppm) rather than the single methine proton of the target.
  • 4-Substituted: The molecule possesses a plane of symmetry (if achiral conformation is assumed on average). The C2 and C6 positions are equivalent

    
    -methylenes, integrating to 4 protons in the downfield region.
    
2D-NMR Validation Protocol (COSY & HMBC)

Do not rely on 1D NMR alone if the sample is a mixture. Use this self-validating workflow:

  • COSY (Correlation Spectroscopy):

    • Identify the distinct triplet of the ether linker (

      
      ).
      
    • Trace the coupling: Ether

      
      
      
      
      
      Ethyl Linker
      
      
      
      
      Ring Methine (C2-H) .
    • Result: In the target, the linker connects to a proton that couples to the Nitrogen-adjacent protons.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for the cross-peak between the Linker

      
       protons  and the Piperidine C2 Carbon .
      
    • Differentiation: The C2 carbon typically resonates at

      
       55–60 ppm  (closer to N), whereas C3/C4 carbons resonate upfield at 
      
      
      
      30–40 ppm
      .

Part 3: Mass Spectrometry (MS/MS Fragmentation)

While parent ions are identical (


), the fragmentation pathways differ due to the stability of the resulting iminium ions via 

-cleavage
.
Mechanism: Alpha-Cleavage

In Electron Ionization (EI) or CID (Collision-Induced Dissociation), the radical cation stabilizes by breaking the C-C bond adjacent to the nitrogen.[1][2]

  • Target (2-Substituted):

    • Cleavage of the exocyclic bond (losing the entire benzyloxyethyl chain) generates a characteristic piperidinium ion (

      
      ).
      
    • Diagnostic: High abundance of the ring fragment; loss of the heavy side chain (

      
      ).
      
  • 3-Substituted:

    • 
      -cleavage cannot easily eject the side chain because it is at the 
      
      
      
      -position relative to Nitrogen.
    • Instead, ring opening often occurs, or loss of hydrogen, leading to complex rearrangements.

MS Decision Logic (DOT Diagram)

MS_Fragmentation_Logic Start Precursor Ion [M+H]+ m/z 220 Frag_Step Collision Induced Dissociation (CID) Start->Frag_Step Alpha_Cleavage Alpha-Cleavage Analysis Frag_Step->Alpha_Cleavage Path_2 2-Substituted (Target) Loss of Side Chain dominant Alpha_Cleavage->Path_2 Bond adjacent to N breaks Path_3 3/4-Substituted Ring Opening / Complex Mix Alpha_Cleavage->Path_3 Side chain distal to N Ion_84 Major Ion: m/z ~84 (Piperidinyl cation) Path_2->Ion_84 Ion_Mix Mixed Ions: m/z 128, 98 (Ring fragments retained) Path_3->Ion_Mix

Caption: Figure 1. MS/MS fragmentation logic distinguishing the 2-substituted target (dominant alpha-cleavage loss of side chain) from distal isomers.

Part 4: Chromatographic Separation (HPLC)[3]

Separating these isomers requires careful control of pH due to the basicity of the secondary amine.

Method Development Protocol
  • Column: C18 (End-capped) or Phenyl-Hexyl (for

    
     selectivity with the benzyl group).
    
  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10) — High pH suppresses protonation, improving peak shape for basic amines.

    • B: Acetonitrile.[3][4][5]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (peptide bond/amine) and 254 nm (Benzyl ring).

Why High pH? At acidic pH (e.g., 0.1% Formic Acid), the piperidine nitrogen is protonated (


). Isomers often co-elute because their hydrophobicity is dominated by the charged ammonium center. At pH 10, the molecule is neutral, allowing the structural shape (2- vs 3-position) to interact more distinctly with the stationary phase.

Part 5: Comparative Data Summary

The following table summarizes the expected diagnostic data for the target versus its most common isomer (3-substituted).

FeatureTarget: 2-[2-(Benzyloxy)ethyl]piperidine Isomer: 3-[2-(Benzyloxy)ethyl]piperidine
1H NMR (

-Methine)

2.6 – 3.0 ppm (1H, m)
Not present (Signal is

1.8 ppm)
1H NMR (

-Methylene)

3.0 – 3.2 ppm (1H, m, C6-H)

2.8 – 3.2 ppm (2H, m, C2-H)
13C NMR (Ring-Link) C2:

55 – 60 ppm
C3:

35 – 40 ppm
MS Base Peak (EI/CID) m/z 84 (Loss of side chain)Mixed / Higher mass fragments
HPLC Elution (C18) Typically elutes earlier (Steric shielding of N)Typically elutes later (More accessible N)

Part 6: Analytical Workflow Diagram

Analytical_Workflow Sample Crude Sample HPLC 1. HPLC-UV/MS (Screening) Sample->HPLC Purify Isolate Peak HPLC->Purify Single Peak? NMR_1H 2. 1H NMR (Diagnostic) Purify->NMR_1H Decision Check C2-H Signal (2.6-3.0 ppm) NMR_1H->Decision NMR_2D 3. 2D COSY/HMBC (Confirmation) Result_Pos Confirmed: 2-Substituted NMR_2D->Result_Pos Decision->NMR_2D Ambiguous Decision->Result_Pos Signal Present Result_Neg Rejected: Isomer Present Decision->Result_Neg Signal Absent

Caption: Figure 2. Integrated analytical workflow for definitive identification.

References

  • BenchChem. (2025).[1][3][4][6] Differentiating 1-(Piperidin-2-ylmethyl)piperidine from 1-(Piperidin-3-ylmethyl)piperidine. Retrieved from

  • Jones, S. P., et al. (2022).[7] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry, 13, 1614.[7] Retrieved from

  • National Institutes of Health (NIH). (2018). "Mass spectrometry for characterization of homologous piperidine alkaloids." PubMed Central. Retrieved from

  • Chemistry Steps. (2024). "Alpha (α) Cleavage in Mass Spectrometry." Retrieved from

  • SIELC Technologies. (2024). "Separation of Piperidine derivatives on Newcrom R1 HPLC column." Retrieved from

Sources

A Senior Application Scientist's Guide to Quality Control Assays for 2-[2-(Benzyloxy)ethyl]piperidine Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Quality Control

2-[2-(Benzyloxy)ethyl]piperidine is a key heterocyclic building block, a structural motif present in numerous pharmaceutical agents and clinical candidates.[1] As with any component destined for therapeutic use, its purity, identity, and consistency are not merely desirable—they are mandated. The quality of this intermediate directly propagates to the final drug product, impacting its safety and efficacy. Therefore, establishing a robust and validated analytical control strategy is a non-negotiable aspect of its manufacturing process.

This guide provides an in-depth comparison of essential quality control (QC) assays for the production of 2-[2-(Benzyloxy)ethyl]piperidine. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, designing a self-validating system of orthogonal techniques that together provide a high-assurance profile of the material. Every analytical procedure must be rigorously validated to confirm that it is suitable for its intended purpose, a cornerstone of Good Manufacturing Practices (GMP) and compliance with global regulatory standards set by agencies like the FDA and EMA under ICH guidelines.[2]

Defining the Analytical Target: Critical Quality Attributes (CQAs)

Before selecting our analytical tools, we must first define what we need to measure. The Critical Quality Attributes (CQAs) for 2-[2-(Benzyloxy)ethyl]piperidine are the physical, chemical, and biological properties that must be controlled to ensure the desired product quality.

  • Identity: Unambiguous confirmation of the 2-[2-(Benzyloxy)ethyl]piperidine chemical structure.

  • Purity: The degree to which the substance is free from extraneous matter. This is twofold:

    • Organic Impurities: Detection and quantification of process-related impurities (e.g., unreacted starting materials, intermediates) and degradation products.

    • Residual Solvents: Quantification of solvents used during synthesis and purification, which must be below safety-based limits.[3]

  • Assay (Potency): Accurate measurement of the amount of 2-[2-(Benzyloxy)ethyl]piperidine in the material, typically expressed as a weight/weight percentage.

  • Appearance: A qualitative description of the physical form and color of the substance.

The following sections will compare the primary analytical techniques best suited to monitor these CQAs.

The QC Workflow: A Multi-Layered Approach

A robust QC strategy does not rely on a single technique but employs a series of orthogonal methods, where each test provides a unique and complementary piece of the quality puzzle. This ensures that a potential failure missed by one method will be caught by another.

QC_Workflow cluster_0 Batch Receipt & Initial Checks cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Final Decision RawMaterial Batch of 2-[2-(Benzyloxy)ethyl]piperidine Appearance Appearance & Color Test RawMaterial->Appearance FTIR FT-IR Spectroscopy (Functional Group Fingerprint) Appearance->FTIR If Appearance OK NMR ¹H NMR Spectroscopy (Definitive Structure) HPLC HPLC-UV (Organic Purity & Assay) NMR->HPLC If Identity Confirmed GCMS GC-MS (Residual Solvents & Volatile Impurities) LCMS LC-MS (If needed) (Impurity ID) Review Data Review & CQA Compliance Check LCMS->Review All Purity Data Release Batch Release Review->Release All Specs Met Reject Batch Rejection / Reprocessing Review->Reject OOS Result

Caption: High-level QC workflow for batch release of 2-[2-(Benzyloxy)ethyl]piperidine.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is driven by its suitability for the intended purpose.[4] For a molecule like 2-[2-(Benzyloxy)ethyl]piperidine, a combination of chromatography and spectroscopy is essential.

Chromatographic Techniques: The Power of Separation

Chromatography is the cornerstone of purity and assay testing, separating the main compound from impurities before quantification.[5]

  • Principle: HPLC separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[3] The benzyl group in 2-[2-(Benzyloxy)ethyl]piperidine contains a chromophore, making it ideally suited for UV detection.

  • Application: This is the primary method for determining both Assay and Organic Purity . It can separate the main peak from non-volatile starting materials, by-products, and degradation products, allowing for precise quantification of each.

  • Strengths: High sensitivity, excellent quantitative accuracy and precision, and applicability to a wide range of potential impurities.[6] HPLC methods are robust and can be fully validated according to ICH guidelines.[7]

  • Limitations: Less suitable for highly volatile compounds (e.g., low-boiling-point solvents). Co-elution of impurities with similar polarity can sometimes occur, requiring careful method development.

  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[3] A carrier gas serves as the mobile phase. Mass Spectrometry (MS) is the ideal detector, providing both quantification and identification of separated components.

  • Application: The gold standard for Residual Solvent Analysis . It is also excellent for detecting volatile or semi-volatile process impurities that may not be amenable to HPLC analysis.[8]

  • Strengths: Unmatched capability for separating and quantifying volatile organic compounds with very low detection limits. GC-MS provides definitive identification of detected impurities.[9]

  • Limitations: Not suitable for non-volatile or thermally labile compounds. The target molecule, 2-[2-(Benzyloxy)ethyl]piperidine, has a relatively high boiling point and may require derivatization for optimal GC analysis, though this is more commonly applied to related but less volatile piperidine compounds.[10]

Spectroscopic Techniques: The Keys to Identity

Spectroscopy provides information about a molecule's structure and is indispensable for identity confirmation.

  • Principle: NMR exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). It provides detailed information about the chemical environment of each atom, allowing for a complete structural map of the molecule.[11]

  • Application: The most powerful and definitive technique for Identity confirmation.[12] The ¹H NMR spectrum provides a unique fingerprint, showing the exact number of protons, their connectivity, and their chemical environment, which can be used to confirm that the correct molecule has been synthesized.

  • Strengths: Provides unambiguous structural elucidation. It is highly specific and can detect subtle structural changes. Quantitative NMR (qNMR) can also be used as a primary method for assay determination without the need for a specific reference standard of the same compound.

  • Limitations: Relatively low sensitivity compared to chromatographic methods, making it less suitable for trace impurity analysis. The instrumentation is expensive and requires specialized expertise.

  • Principle: FT-IR measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the functional groups present.[11]

  • Application: A rapid and straightforward method for Identity confirmation. It is used as a screening tool to verify that the key functional groups of 2-[2-(Benzyloxy)ethyl]piperidine are present (e.g., C-O-C ether stretch, aromatic C=C bends, N-H bend, and aliphatic C-H stretches).[13]

  • Strengths: Very fast, requires minimal sample preparation, and is non-destructive. It is an excellent tool for quick identity checks on incoming materials.

  • Limitations: It is not a quantitative technique and has low specificity for complex mixtures. It confirms the presence of functional groups but does not provide detailed information on how they are connected.

Summary Comparison of QC Assays
Technique Primary CQA Measured Principle Key Strengths for This Molecule Key Limitations
HPLC-UV Purity, AssayDifferential PartitioningHigh precision & accuracy for quantification[6]; ideal for non-volatile impurities; UV active.Not suitable for volatile solvents; potential for impurity co-elution.
GC-MS Purity (Residual Solvents)Volatility & MassGold standard for volatile impurity analysis[3]; provides definitive ID of impurities.Not suitable for non-volatile compounds; target molecule may require derivatization.[10]
¹H NMR Identity, Assay (qNMR)Nuclear Spin in Mag. FieldUnambiguous structure confirmation[12]; can quantify without a specific standard.Low sensitivity for trace impurities; expensive instrumentation.
FT-IR IdentityIR Absorption by BondsExtremely fast; simple sample prep; good for rapid screening of functional groups.[13]Low specificity; not quantitative; provides no connectivity information.
LC-MS Purity (Impurity ID)Partitioning & Mass-to-ChargeDefinitive identification of unknown impurities detected by HPLC.[4]More complex and costly than HPLC-UV; quantification can be challenging.

Detailed Experimental Protocols

The following protocols are illustrative and must be fully validated for their intended use according to ICH Q2(R1) guidelines.[14]

Protocol 1: Purity and Assay by Reverse-Phase HPLC-UV

1. Objective: To quantify 2-[2-(Benzyloxy)ethyl]piperidine (assay) and determine the area percent of all organic impurities.

2. Materials & Instrumentation:

  • HPLC system with UV detector (e.g., Agilent 1260, Waters Alliance).[15]

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Reference Standard: 2-[2-(Benzyloxy)ethyl]piperidine, >99.5% purity.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Sample Diluent: 50:50 ACN:Water.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • UV Detection: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

4. Procedure:

  • Standard Preparation (Assay): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (~0.5 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the standard and sample solutions.

  • Calculations:

    • Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

    • Purity (% Area): (Area_MainPeak / Sum_All_Peaks_Area) * 100

5. Causality & Trustworthiness:

  • Why C18? A C18 column provides excellent hydrophobic retention for the benzyl and piperidine moieties.

  • Why TFA? The acidic modifier improves peak shape for the basic piperidine nitrogen by suppressing silanol interactions on the column.[16]

  • Self-Validation: The method's specificity is demonstrated by separating known impurities. Linearity is established by analyzing a series of concentrations, and accuracy is confirmed by spike-recovery experiments.[7][14]

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

1. Objective: To confirm the chemical structure of the material matches that of 2-[2-(Benzyloxy)ethyl]piperidine.

2. Materials & Instrumentation:

  • NMR Spectrometer (≥400 MHz).

  • 5 mm NMR tubes.

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS).

3. Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃ in an NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum using standard acquisition parameters.

  • Processing: Process the spectrum (Fourier transform, phase correction, baseline correction). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Interpretation:

    • Confirm the presence of aromatic protons (multiplet, ~7.3 ppm).

    • Confirm the benzylic CH₂ protons (singlet or AB quartet, ~4.5 ppm).

    • Confirm the piperidine and ethyl chain protons in the aliphatic region (~1.5-3.6 ppm).

    • Integrate the peaks. The ratio of integrals should match the number of protons in each environment (e.g., 5 aromatic H : 2 benzylic H : 11 aliphatic H).

    • Compare the spectrum to a reference spectrum of a known standard.

4. Causality & Trustworthiness:

  • Why 400 MHz? Higher field strength provides better signal dispersion, making it easier to resolve complex multiplets in the aliphatic region.

  • Why CDCl₃? It is a common, non-protic solvent that readily dissolves the compound and has a minimal background signal.

  • Self-Validation: The technique is inherently self-validating for identity. The combination of chemical shift, splitting pattern (multiplicity), and integration provides a unique and definitive fingerprint of the molecular structure.[17]

Visualizing the Impurity Analysis Workflow

The identification of an unknown peak in an HPLC chromatogram is a critical QC function. This workflow illustrates the logical process of using orthogonal techniques for identification.

Impurity_ID Start Unknown Peak Detected in Release HPLC-UV Data CheckProcess Compare Retention Time (RT) to Known Process Impurities Start->CheckProcess Decision1 RT Match? CheckProcess->Decision1 IdentifyKnown Impurity Identified as Known Process Impurity Decision1->IdentifyKnown Yes LCMS_Analysis Perform LC-MS Analysis on Batch Sample Decision1->LCMS_Analysis No GetData Obtain Mass Spectrum (MS) and MS/MS Fragmentation Data LCMS_Analysis->GetData Propose Propose Structure based on Mass and Fragmentation Pattern GetData->Propose Synthesize Synthesize Proposed Impurity Structure Propose->Synthesize Confirm Confirm by Co-injection (HPLC) and NMR Synthesize->Confirm IdentifyNew Impurity Structure Confirmed Confirm->IdentifyNew

Caption: Workflow for the identification of an unknown impurity.

Conclusion

The quality control of 2-[2-(Benzyloxy)ethyl]piperidine is not achieved by a single "best" method, but by a complementary suite of validated analytical assays. HPLC-UV serves as the quantitative workhorse for purity and assay, providing the precision and accuracy required for batch release.[6] GC-MS is indispensable for ensuring safety by controlling volatile residual solvents.[3] Finally, ¹H NMR and FT-IR provide rapid and definitive confirmation of molecular identity, ensuring that the correct material is being produced.[12][13]

By integrating these techniques into a logical, risk-based workflow, researchers and drug development professionals can establish a robust QC strategy. This ensures that every batch of 2-[2-(Benzyloxy)ethyl]piperidine meets the stringent quality standards demanded by the pharmaceutical industry, safeguarding the integrity of the final drug product and, ultimately, patient safety.[2]

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  • Molecules. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
  • The Royal Society of Chemistry. (2022). Piperidines ESI-revised3.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 622-08-2 2-(Benzyloxy)ethanol Impurity.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • Assay Genie. (n.d.). Bioprocess Quality Control (QC) Assay Kits.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Journal of Chromatography B: Biomedical Sciences and Applications. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin.
  • PubChem. (n.d.). ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate.
  • Bio-Rad Antibodies. (n.d.). Characterization of Critical Reagents for Ligand Binding Assays.
  • BioProcess International. (n.d.). Antibodies, Bioassays, and Cells.

Sources

Safety Operating Guide

2-[2-(Benzyloxy)ethyl]piperidine: Proper Disposal & Handling Guide

[1]

Executive Summary & Chemical Profile

This guide defines the standard operating procedure (SOP) for the disposal of 2-[2-(Benzyloxy)ethyl]piperidine . As a secondary amine with an ether linkage, this compound presents a dual-hazard profile: corrosivity/irritation typical of piperidines and peroxide formation potential typical of ethers.

Operational Directive: This substance must never be disposed of via sanitary sewer systems. It requires segregation into "Basic Organic Waste" streams destined for high-temperature incineration.[1]

Chemical Identity & Hazard Matrix
ParameterDetail
Chemical Name 2-[2-(Benzyloxy)ethyl]piperidine
Functional Groups Secondary Amine (Piperidine ring), Ether (Benzyloxyethyl side chain)
Primary Hazards Skin/Eye Irritant (H315/H319), Potential Corrosive (Cat 1B), Acute Toxicity
RCRA Classification D002 (Corrosive), D001 (Ignitable - if in flammable solvent)
Waste Stream Organic Alkali (Halogen-Free)

Pre-Disposal Stabilization (The "Self-Validating" Protocol)

Before moving the chemical to waste storage, you must validate its stability. This is a self-validating system designed to prevent downstream accidents.[1]

Step A: The Nitrosamine Block
  • Mechanism: Secondary amines (like piperidine) react with nitrosating agents (nitrites, nitrates, nitrous acid) to form N-nitrosamines , which are potent carcinogens.[1]

  • Action: Verify that the waste container does not and will not contain oxidizing acids (Nitric Acid) or sodium nitrite.

  • Validation: Check the waste log of the target container. If "Nitric Acid" or "Nitrites" are listed, STOP . Initiate a new waste stream.

Step B: The Peroxide Check (Ether Stability)[1]
  • Mechanism: The benzyloxyethyl ether linkage can form explosive peroxides upon prolonged exposure to air/light, although less readily than diethyl ether.

  • Action: If the container is old (>1 year) or shows crystal formation around the cap:

    • Do not open.[2][3]

    • Contact EHS immediately for remote opening/stabilization.

    • If liquid and accessible, test with a peroxide test strip (0-100 ppm range).

  • Validation: Test strip must read <10 ppm before bulking into larger waste drums.

Disposal Workflow & Decision Logic

The following workflow dictates the physical handling of the substance.

DisposalWorkflowStartWaste Generation:2-[2-(Benzyloxy)ethyl]piperidineStateCheckPhysical State CheckStart->StateCheckLiquidLiquid / SolutionStateCheck->LiquidSolidSolid / ResidueStateCheck->SolidPeroxideTestPeroxide Test(<10 ppm?)Liquid->PeroxideTestSegregationSegregate: Basic Organic Waste(NO ACIDS / NO OXIDIZERS)Solid->SegregationpHCheckVerify pH(Basic > 8?)PeroxideTest->pHCheckPassEHSContact EHS / High-Temp IncinerationPeroxideTest->EHSFail (>10ppm)pHCheck->SegregationPasspHCheck->EHSNeutralization Req.ContainerContainerize:HDPE or Glass (Amine Resistant)Segregation->ContainerLabelLabeling:'Hazardous Waste - Basic Organic'Constituents: Piperidine deriv.Container->LabelLabel->EHS

Figure 1: Decision logic for segregating piperidine derivatives. Note the critical checkpoints for peroxides and pH compatibility.

Step-by-Step Disposal Procedure

Phase 1: Segregation & Compatibility

Scientific Rationale: Piperidines are organic bases. Mixing them with acids causes rapid exothermic neutralization, potentially boiling the solvent and rupturing the container.

  • Select Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal cans if the waste is aqueous basic, as it may corrode aluminum.

  • Stream Selection:

    • Correct: "Basic Organic Waste" or "Non-Halogenated Organic Solvents" (if mixed with ethanol/methanol).

    • Incorrect: "Acid Waste," "Oxidizing Waste," or "Sewer/Drain."

Phase 2: Labeling & Documentation

Regulatory compliance (RCRA) requires specific labeling.

  • Label Header: HAZARDOUS WASTE.

  • Chemical Name: Write full name: "2-[2-(Benzyloxy)ethyl]piperidine". Do not use abbreviations like "BEP".

  • Hazard Checkboxes: Check [x] Corrosive, [x] Toxic, [x] Irritant.

Phase 3: Spill Contingency (Immediate Action)

If a spill occurs during transfer:

  • Evacuate: Vapors may be irritating to the respiratory tract.[2]

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Absorb: Use an inert absorbent (Vermiculite or Clay).

    • Warning: Do NOT use paper towels for large spills of amines; the high surface area can increase evaporation rates or react if oxidizers are present.

  • Neutralize (Optional): For large spills, a dilute citric acid solution can be used to neutralize the base before absorption, only if trained to do so.

Regulatory & Technical Reference Data

Chemical Incompatibility Mechanism

The following diagram illustrates why segregation is non-negotiable for this compound.

IncompatibilityAmine2-[2-(Benzyloxy)ethyl]piperidine(Secondary Amine)ExothermViolent Exotherm(Heat/Splatter)Amine->ExothermCarcinogenN-Nitrosamine Formation(Carcinogenic)Amine->CarcinogenAcidStrong Acids(HCl, H2SO4)Acid->ExothermNitriteNitrosating Agents(NaNO2, HNO2)Nitrite->Carcinogen

Figure 2: Reaction pathways illustrating the dangers of improper waste mixing.[1]

RCRA Waste Codes (US EPA)

While this specific CAS is not P-listed or U-listed, it defaults to characteristic codes based on its properties:

  • D002 (Corrosive): If the waste is aqueous and pH > 12.5.[4]

  • D001 (Ignitable): If dissolved in a solvent with Flash Point < 60°C.

References

  • National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5][6] (Chapter 8: Management of Waste). [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261). [Link]

  • PubChem. Compound Summary: Piperidine Derivatives & Safety. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.